Fmoc-Asp(OtBu)-OPfp
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJUBBXKYAMY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468373 | |
| Record name | Fmoc-Asp(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86061-01-0 | |
| Record name | Fmoc-Asp(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-asparaginsäure �-t.-butyl ester pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Asp(OtBu)-OPfp chemical properties and structure
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OPfp: Properties, Structure, and Application in Peptide Synthesis
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl α-pentafluorophenyl diester, commonly abbreviated as this compound, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS).[1] It is a protected form of L-aspartic acid, featuring the fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (OtBu) group to shield the side-chain carboxyl function. The pentafluorophenyl (OPfp) ester serves as an activated leaving group, facilitating efficient peptide bond formation without the need for additional in-situ activation reagents.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its use in peptide synthesis, targeted at researchers and professionals in drug development and chemical biology.
Chemical Structure
This compound is characterized by three key functional moieties: the Fmoc protecting group on the alpha-amino group, the tert-butyl ester protecting the side-chain carboxylic acid, and the pentafluorophenyl ester activating the alpha-carboxylic acid for coupling.
Caption: Chemical structure of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthesis protocols.
| Property | Value | Reference(s) |
| CAS Number | 86061-01-0 | [4][5][6][7] |
| Molecular Formula | C₂₉H₂₄F₅NO₆ | [4][5][6][7] |
| Molecular Weight | 577.50 g/mol | [4][5][6][] |
| Melting Point | 90-100 °C | [4] |
| Boiling Point | 666.0 ± 55.0 °C at 760 mmHg | [4][] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Appearance | White to off-white powder/crystal | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, DMSO, Acetone. | [9][10] |
| Storage Temperature | 2-8 °C, sealed in a dry environment. | [7][][10] |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)OC1=C(F)C(F)=C(F)C(F)=C1F | [7] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is an activated amino acid derivative designed for direct use in Fmoc-based SPPS. The OPfp ester allows for efficient coupling to the free N-terminal amine of a growing peptide chain on a solid support, typically without requiring a separate activation step.[2] The workflow involves two main stages where this reagent is critical: N-terminal Fmoc deprotection of the resin-bound peptide and the subsequent coupling of this compound.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in SPPS.
N-Terminal Fmoc Group Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide-resin to expose a free amine for the next coupling reaction.
Reagents & Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.[11][12]
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the peptide-resin in DMF for approximately 15-30 minutes.[11][12]
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[11][13]
-
Drain the deprotection solution. This solution contains the dibenzofulvene-piperidine adduct and can be monitored by UV spectrophotometry to quantify Fmoc removal.
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the mixture for an additional 15-20 minutes to ensure complete deprotection.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11] The resin is now ready for the coupling step.
Coupling of this compound
Objective: To couple the this compound to the newly exposed N-terminal amine of the peptide-resin.
Reagents & Materials:
-
Deprotected peptide-resin
-
This compound (3 equivalents based on resin substitution)[2]
-
N,N-Dimethylformamide (DMF)
-
Optional Additive: 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) (1 equivalent) for faster coupling.[2]
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Suspend the deprotected, washed resin in DMF (approx. 10 mL per gram of resin).
-
In a separate vial, dissolve this compound (3 eq.) and, if used, HOOBt (1 eq.) in a minimal amount of DMF.
-
Add the solution containing the activated amino acid to the resin slurry.
-
Agitate the reaction mixture at room temperature. The reaction time can range from 1 hour to overnight, depending on the sequence.[2]
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[2] The peptide-resin is now elongated by one aspartic acid residue and is ready for the next deprotection cycle.
Logical Relationships in Deprotection and Coupling
The success of peptide synthesis relies on the near-quantitative completion of the deprotection and coupling steps in each cycle. The choice of reagents and reaction conditions is critical to minimize side reactions, such as aspartimide formation, which is a known risk with aspartic acid residues.
Caption: Decision logic for the deprotection and coupling cycle in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. This compound | CAS#:86061-01-0 | Chemsrc [chemsrc.com]
- 5. peptide.com [peptide.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound | CAS 86061-01-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 10. 200335-75-7 CAS MSDS (Fmoc-D-Asp(OtBu)-Opfp) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
An In-Depth Technical Guide to Fmoc-Asp(OtBu)-OPfp in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Asp(OtBu)-OPfp is a critical amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS) for the precise incorporation of aspartic acid residues into a growing peptide chain. Its trifunctional nature, featuring an N-α-Fmoc protecting group, a side-chain β-tert-butyl (OtBu) ester, and an α-pentafluorophenyl (OPfp) active ester, provides an elegant and efficient solution for controlled, stepwise peptide elongation. This guide details the molecule's function, presents its physicochemical properties, outlines a comprehensive experimental protocol for its use, and provides a visual workflow to illustrate its role in the SPPS cycle.
The Molecular Architecture and its Strategic Importance
The efficacy of this compound in peptide synthesis stems from the distinct roles of its constituent parts:
-
N-α-Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a temporary, base-labile protecting group for the α-amino function.[1][2] Its primary role is to prevent the amino group from reacting out of turn, ensuring that peptide bond formation occurs only at the desired N-terminus of the growing chain.[1] The Fmoc group is stable to the mildly acidic and neutral conditions of the coupling step but is quantitatively removed by treatment with a secondary amine base, typically piperidine in DMF, to expose the amine for the next coupling cycle.[1][2][3]
-
β-tert-Butyl (OtBu) Ester: This group serves as "permanent" or semi-permanent protection for the carboxylic acid side chain of the aspartic acid residue.[4] It is stable to the basic conditions used for Fmoc removal, preventing the side chain from participating in unwanted reactions, such as branching or aspartimide formation.[3][5] Aspartimide formation is a notorious side reaction that can lead to a mixture of α- and β-aspartyl peptides.[6] The OtBu group is cleaved during the final step of synthesis using strong acid, typically Trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin support.[4]
-
α-Pentafluorophenyl (OPfp) Ester: This is a highly effective activating group for the C-terminal carboxyl group. Pentafluorophenol is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the peptide-resin.[3] This pre-activation allows for rapid and efficient coupling reactions, often with high yields and minimal racemization, sometimes reducing the need for additional in situ coupling reagents.[3]
Quantitative Data and Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₂₄F₅NO₆ | [7][8] |
| Molecular Weight | 577.50 g/mol | [8] |
| CAS Number | 86061-01-0 | [7][8][9] |
| Appearance | White to off-white powder | N/A |
| Melting Point | Data not consistently available | N/A |
| Solubility | Soluble in DMF, DCM, Chloroform, DMSO, Acetone | [10] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [10] |
Experimental Protocol: Incorporation of this compound in SPPS
This section provides a detailed, step-by-step methodology for a standard manual coupling cycle using this compound on a pre-loaded resin (e.g., Rink Amide or Wang resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) solution in DMF
-
Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Inert gas (Nitrogen or Argon) atmosphere
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the SPPS vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for 20-30 minutes with gentle agitation. This is crucial for ensuring reagent accessibility to the reaction sites within the resin beads.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3-5 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a series of washes, alternating between DMF (5-6 times) and DCM (2-3 times), followed by a final series of DMF washes (3 times). Proper washing is critical to prevent side reactions in the subsequent coupling step.
-
-
Coupling of this compound:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature. The high reactivity of the Pfp ester generally leads to rapid coupling, often complete within 1-2 hours.
-
Note: The addition of 1 equivalent of 1-Hydroxybenzotriazole (HOBt) can sometimes be used to further accelerate the reaction and suppress side reactions, though it is not always necessary with Pfp esters.[3]
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
To confirm the completion of the coupling reaction, a small sample of resin beads can be removed and subjected to a qualitative ninhydrin (Kaiser) test.
-
A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and the reaction time should be extended or the coupling step repeated.
-
-
Final Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-6 times) and DCM (3-4 times) to remove excess activated amino acid and any by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizing the Workflow
The following diagram illustrates the core steps of a single cycle in Solid-Phase Peptide Synthesis involving the incorporation of this compound.
Caption: Workflow for a single amino acid addition using this compound in SPPS.
This comprehensive guide provides the foundational knowledge and practical steps required for the successful utilization of this compound in peptide synthesis, empowering researchers to construct complex peptide sequences with high fidelity and efficiency.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | CAS 86061-01-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. peptide.com [peptide.com]
- 9. This compound | CAS#:86061-01-0 | Chemsrc [chemsrc.com]
- 10. 200335-75-7 CAS MSDS (Fmoc-D-Asp(OtBu)-Opfp) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-Asp(OtBu)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development. The strategic use of protecting groups and activation agents is paramount to achieving high-yield, high-purity peptides. This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-Fmoc-L-aspartic acid β-tert-butyl ester pentafluorophenyl ester (Fmoc-Asp(OtBu)-OPfp) in SPPS. We will delve into the roles of the 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyl (OtBu), and pentafluorophenyl (OPfp) ester moieties, present detailed experimental protocols, and summarize key quantitative data. This guide is intended to equip researchers with the foundational knowledge and practical insights required for the effective utilization of this important reagent in peptide synthesis.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS, a revolutionary method developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1] The core principle of SPPS lies in a cyclical process of:
-
Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.
-
Washing: Removal of excess reagents and by-products by simple filtration.
-
Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the activated carboxyl group of the incoming amino acid.
-
Washing: Removal of unreacted amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled.[2] The final step involves cleavage of the peptide from the resin and simultaneous removal of any permanent side-chain protecting groups.
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[2] This methodology utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of reactive amino acids.[2][3] This orthogonal protection scheme allows for selective deprotection under distinct chemical conditions, which is crucial for the integrity of the growing peptide chain.[3]
The Key Players: A Trifecta of Functionality in this compound
The efficacy of this compound in SPPS stems from the specific roles of its three key components:
The Fmoc Group: Temporary Nα-Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary shield for the α-amino group of the aspartic acid. Its defining characteristic is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
The deprotection mechanism proceeds via a β-elimination reaction initiated by the abstraction of an acidic proton on the fluorenyl ring system by the base.[2][5] This leads to the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[2] The DBF byproduct is subsequently scavenged by piperidine to form a stable adduct, preventing its undesirable reaction with the newly deprotected amine.[2]
The strong UV absorbance of the DBF-piperidine adduct provides a convenient method for real-time monitoring of the deprotection step, allowing for quantitative assessment of reaction completion.[1]
The OtBu Group: Acid-Labile Side-Chain Protection
The β-carboxyl group of aspartic acid is highly reactive and must be protected during SPPS to prevent side reactions, such as branching of the peptide chain. The tert-butyl (OtBu) ester is a commonly used acid-labile protecting group for this purpose.[6] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]
A critical consideration when using Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation.[6] This side reaction is catalyzed by the basic conditions of Fmoc deprotection, where the backbone amide nitrogen can perform an intramolecular nucleophilic attack on the β-carboxyl ester, forming a five-membered succinimide ring.[7] This intermediate can then be opened by piperidine or residual water to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized products, which are often difficult to separate during purification.[7]
The OPfp Group: Highly Efficient Carboxyl Activation
The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The pentafluorophenyl (Pfp) ester is a highly effective activating group.[8][9]
The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic.[8] This "hyper-activation" leads to rapid and efficient acylation, minimizing the risk of side reactions.[8][10] Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be prepared in advance, offering an advantage over in-situ activation methods which can generate reactive intermediates that may compromise peptide purity.[8] The use of pre-activated OPfp esters is particularly beneficial for sterically hindered couplings and for minimizing racemization of sensitive amino acids.[8]
Mechanism of Action: The Coupling Step
The core function of this compound is realized during the coupling step of the SPPS cycle. After the N-terminal Fmoc group of the resin-bound peptide has been removed to expose a free primary amine, the pre-activated this compound is introduced.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotected N-terminal amine of the growing peptide chain acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the Pfp ester of this compound.[5]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the pentafluorophenolate anion, a very good leaving group, is expelled.
-
Peptide Bond Formation: The result is the formation of a stable amide (peptide) bond, elongating the peptide chain by one aspartic acid residue. The byproducts are pentafluorophenol and any excess reagents, which are subsequently removed by washing.
The high reactivity of the OPfp ester drives this reaction to completion efficiently, often in 30-45 seconds under microwave irradiation, and typically within 15-60 minutes at room temperature.[10][11]
Quantitative Data
The choice of protecting and activating groups significantly impacts the efficiency and purity of peptide synthesis. The following tables summarize relevant quantitative data.
Table 1: Comparative Coupling Efficiency of Common Activating Agents
| Coupling Reagent | Typical Coupling Time | Reported Purity/Efficiency | Notes |
| PFP Ester | 15-60 minutes | >99% | Excellent for hindered couplings; stable as solids.[11] |
| HBTU/DIPEA | 20-60 minutes | >99% | Widely used and effective, but can cause racemization with sensitive amino acids.[11] |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and highly efficient, but more expensive.[11] |
| DIC/HOBt | 1-3 hours | >98% | A cost-effective and widely used method.[11] |
Table 2: Influence of Aspartic Acid Side-Chain Protection on Aspartimide Formation
Stress Test Conditions: Based on the synthesis of a model peptide highly prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) with extended piperidine treatment to simulate a lengthy synthesis.[12]
| Aspartic Acid Derivative | Aspartimide-Related Impurities (%) | Rationale for Prevention |
| Fmoc-Asp(OtBu)-OH | High (Sequence Dependent) | Standard, less sterically hindered. |
| Fmoc-Asp(OMpe)-OH | Moderate | Increased steric bulk over OtBu. |
| Fmoc-Asp(OEpe)-OH | Low | Further increased steric bulk.[12] |
| Fmoc-Asp(OBno)-OH | Negligible | Very high steric hindrance effectively suppresses cyclization.[12] |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol describes the synthesis of the activated ester from its corresponding Fmoc-amino acid.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Pentafluorophenyl trifluoroacetate (PFP-TFA)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) to the solution and stir under an inert atmosphere.
-
Slowly add PFP-TFA (1.1 equivalents) dropwise to the stirring solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure this compound as a crystalline solid.[8]
Protocol for SPPS Coupling using this compound (0.1 mmol scale)
This protocol outlines a single coupling cycle.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
This compound (3-5 equivalents, 0.3-0.5 mmol)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3-5 equivalents) in DMF (2-3 mL).
-
(Optional) To catalyze the reaction, HOBt (3-5 equivalents) can be added to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection cycle.
-
Protocol for the Qualitative Kaiser Test
The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin.[10]
Reagent Preparation:
-
Reagent A: 1.0 mL of a 0.01 M KCN solution in water diluted with 49 mL of pyridine.[10]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[10]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Sample Collection: Remove a small sample of the peptide-resin (approx. 10-20 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash thoroughly with DCM and then DMF to remove residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser reagent (A, B, and C) to the test tube.
-
Incubation: Heat the test tube in a heating block at 100-120°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The solution and/or the beads turn a deep blue color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution and beads remain yellow or colorless, indicating the absence of free primary amines.
-
Visualizing the Process: Diagrams and Workflows
Chemical Structures and Reaction Mechanism
Caption: Peptide bond formation using this compound.
Caption: Side reaction pathway: Aspartimide formation.
Experimental Workflow
Caption: SPPS workflow for a single coupling cycle.
Conclusion
This compound is a highly effective and valuable reagent in the arsenal of peptide chemists. The base-labile Fmoc group, acid-labile OtBu group, and the highly reactive OPfp ester provide an optimal combination for the controlled and efficient incorporation of aspartic acid into growing peptide chains during SPPS. The use of the pre-activated OPfp ester promotes rapid coupling kinetics, high yields, and minimizes racemization. While the potential for aspartimide formation associated with the Asp(OtBu) moiety requires careful consideration and monitoring, the strategies and protocols outlined in this guide provide a robust framework for its successful application. A thorough understanding of the underlying chemical mechanisms is critical for troubleshooting and optimizing peptide synthesis, ultimately enabling the successful creation of complex peptide molecules for research, diagnostics, and therapeutic development.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. mesalabs.com [mesalabs.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OPfp for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Fmoc-L-aspartic acid β-tert-butyl α-pentafluorophenyl ester, commonly known as Fmoc-Asp(OtBu)-OPfp. It details its chemical properties, advantages in solid-phase peptide synthesis (SPPS), and protocols for its application, offering a valuable resource for professionals in peptide research and drug development.
Introduction to this compound
This compound is a pre-activated derivative of aspartic acid, specifically designed for efficient incorporation into peptide chains during solid-phase peptide synthesis. The molecule features three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, allowing for sequential and controlled peptide chain elongation.
-
OtBu (tert-butyl) ester: An acid-labile protecting group for the β-carboxyl side chain of aspartic acid, preventing unwanted side reactions.
-
OPfp (pentafluorophenyl) ester: A highly reactive activating group for the α-carboxyl group, facilitating rapid and efficient peptide bond formation.
The use of pre-activated esters like this compound offers several advantages over in-situ activation methods, primarily by increasing coupling efficiency, reducing the risk of side reactions, and minimizing racemization.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 86061-01-0[3] |
| Molecular Formula | C₂₉H₂₄F₅NO₆[3] |
| Molecular Weight | 577.5 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP, DCM) |
Advantages in Solid-Phase Peptide Synthesis
The pentafluorophenyl ester functionality of this compound provides significant advantages in SPPS, primarily due to the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the ester an excellent leaving group, promoting rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain.[4][5]
Key benefits include:
-
High Reactivity and Fast Coupling Kinetics: PFP esters are among the most reactive activated esters used in peptide synthesis. Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[5] This high reactivity can lead to shorter coupling times and increased throughput, particularly in automated peptide synthesizers.
-
Reduced Side Reactions: The use of a pre-formed active ester avoids exposing the growing peptide chain to in-situ activating reagents, which can sometimes lead to undesirable modifications.[1] For aspartic acid derivatives, a critical side reaction is the formation of aspartimide, which can lead to the formation of β-peptides and racemization.[6][7] The rapid coupling kinetics of OPfp esters can help to minimize the contact time with basic conditions that promote aspartimide formation.
-
Minimized Racemization: The high reactivity of the OPfp ester allows for rapid peptide bond formation, which is crucial for minimizing the risk of racemization, especially for amino acids that are prone to losing their stereochemical integrity during activation.[2][4]
-
Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and stored, offering convenience and consistency in the synthesis process.[4]
Quantitative Performance Comparison
While direct comparative studies for this compound are limited, the relative reactivity of PFP esters provides a strong indication of their performance. The following table summarizes the relative coupling rates of different active esters.
| Active Ester | Relative Coupling Rate |
| p-Nitrophenyl (ONp) | 1 |
| Pentachlorophenyl (OPCP) | 3.4 |
| Pentafluorophenyl (OPfp) | 111 |
Data adapted from kinetic studies of active esters.[5]
This table clearly illustrates the superior reactivity of the pentafluorophenyl ester, which is a key factor in achieving high coupling efficiency and purity in the final peptide product.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.
Synthesis of this compound
This protocol describes the preparation of the activated ester from the corresponding Fmoc-amino acid.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cold solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for an additional 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure this compound ester.[4][8]
Solid-Phase Peptide Synthesis using this compound
This protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support (0.1 mmol scale).
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
1. Resin Preparation:
- Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 5-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times).[4]
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3-5 equivalents) in DMF.
- (Optional) To accelerate the reaction, HOBt (3-5 equivalents) can be added to the amino acid solution.[4]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.[4]
5. Monitoring (Optional):
- Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, and then dry it under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.[4]
8. Purification:
- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound in SPPS.
Conclusion
This compound is a highly effective and convenient reagent for the incorporation of aspartic acid in solid-phase peptide synthesis. Its pre-activated nature, coupled with the high reactivity of the pentafluorophenyl ester, leads to rapid coupling times, high efficiency, and a reduction in side reactions, most notably racemization and aspartimide formation. The detailed protocols and workflows provided in this guide offer a practical resource for researchers and drug development professionals to leverage the advantages of this compound in the synthesis of complex and high-purity peptides.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: Fmoc-Asp(OtBu)-OPfp in Solid-Phase Peptide Synthesis
This technical guide provides comprehensive information on N-α-Fmoc-L-aspartic acid β-tert-butyl ester α-pentafluorophenyl ester, commonly abbreviated as Fmoc-Asp(OtBu)-OPfp. It is a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document outlines its chemical properties, a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the experimental workflow.
Chemical and Physical Properties
This compound is an activated amino acid derivative widely used in peptide synthesis. The pentafluorophenyl (PFP) ester group serves as an excellent leaving group, facilitating rapid and efficient amide bond formation.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid.
Data Presentation: Key Properties of this compound
| Property | Value |
| CAS Number | 86061-01-0[2][3][4] |
| Molecular Formula | C₂₉H₂₄F₅NO₆[2][3] |
| Molecular Weight | 577.50 g/mol [2][5] |
| Appearance | Crystalline solid[1] |
| Purity | Typically ≥90% |
| Melting Point | 90-100 °C |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent in Fmoc-based SPPS due to the high reactivity of the PFP ester. PFP esters are known to couple significantly faster than other active esters, such as p-nitrophenyl (ONp) esters.[1] This high reactivity minimizes side reactions and is particularly beneficial for synthesizing complex or sterically hindered peptides.[1] The use of pre-formed PFP esters like this compound also avoids exposing the growing peptide chain to a separate, potentially harsh activating reagent.[1][3]
Experimental Protocol: Coupling of this compound in SPPS
This protocol describes a standard procedure for coupling this compound to a growing peptide chain on a solid support. The process involves two main stages: Fmoc deprotection of the resin-bound peptide and the subsequent coupling of the activated amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvent: High-purity, amine-free DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Methodology:
Step 1: Resin Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes.
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for an initial 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
Step 3: Washing
-
Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a series of washes, typically alternating between DMF (5-6 times) and DCM (2-3 times). A final wash with DMF is recommended before coupling.
Step 4: Coupling of this compound
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin substitution) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The high reactivity of the PFP ester often leads to rapid coupling, which can be completed in 15-60 minutes.[1]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.
Step 5: Final Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (3-5 times) to remove any excess reagents and by-products.
-
Wash with DCM (2-3 times) and dry the resin under a stream of inert gas if the synthesis is to be paused. Otherwise, proceed to the next deprotection cycle.
This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
Workflow Visualization
The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: Workflow for a single coupling cycle in SPPS using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Technical Guide to the Storage and Stability of Fmoc-Asp(OtBu)-OPfp
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recommended storage conditions and known stability profile of Fmoc-Asp(OtBu)-OPfp (N-α-Fmoc-L-aspartic acid β-tert-butyl α-pentafluorophenyl ester). Adherence to these guidelines is critical for maintaining the integrity and reactivity of this key reagent in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
This compound is a derivative of aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester, and the alpha-carboxylic acid is activated as a pentafluorophenyl (OPfp) ester. This combination of protecting and activating groups makes it a valuable building block for the efficient incorporation of aspartic acid residues into peptide chains.
| Property | Value | Source(s) |
| Molecular Formula | C29H24F5NO6 | [1] |
| Molecular Weight | 577.50 g/mol | [2] |
| Appearance | White to off-white or slight yellow to beige powder/solid. | [2][3] |
| Melting Point | 90-100 °C | [2][3] |
| Storage Temperature | 2-8°C | [1][3] |
Recommended Storage and Handling Conditions
To ensure the long-term stability and efficacy of this compound, it is imperative to adhere to the following storage and handling conditions.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store at 2-8°C. | Minimizes the rate of potential degradation reactions. | [1][3] |
| Atmosphere | Store under desiccated conditions. | The pentafluorophenyl ester is susceptible to hydrolysis in the presence of moisture. | [4] |
| Light Exposure | Protect from light. | While not explicitly stated for this specific compound, light can promote degradation of complex organic molecules. | [4] |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and eye shields. Handle in a well-ventilated area to avoid dust inhalation. | Standard laboratory practice for handling chemical reagents. | [3] |
Stability Profile and Degradation Pathways
The primary stability concern for this compound is the hydrolysis of the active ester. However, a more significant degradation pathway, particularly relevant during and after its use in peptide synthesis, is the formation of aspartimide.
Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS involving aspartic acid residues.[5] It occurs under basic conditions, such as the piperidine treatment used for Fmoc deprotection.[6] The reaction involves the intramolecular cyclization of the peptide backbone nitrogen onto the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring.[6]
This cyclic intermediate is unstable and can be opened by a nucleophile (e.g., piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization.[6]
Figure 1. A diagram illustrating the base-catalyzed aspartimide formation pathway from an aspartic acid residue within a peptide chain.
While this degradation is a concern during peptide synthesis, the integrity of the starting material, this compound, is crucial for minimizing the propensity for this and other side reactions.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to evaluate the intrinsic stability of this compound and to develop stability-indicating analytical methods.[7]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.[8]
-
Base Hydrolysis: 0.1 M NaOH at room temperature.[8] (Note: Rapid degradation is expected).
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Stress: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solid material and solutions to light according to ICH Q1B guidelines.[8]
-
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Figure 2. A logical workflow for conducting a forced degradation study of this compound.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the parent compound and any degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 265 nm (for the Fmoc group) |
| Injection Volume | 10 µL |
Analysis: The peak area of this compound and any new peaks corresponding to degradation products should be monitored over time. The identity of significant degradation products can be further investigated using mass spectrometry (LC-MS).
Summary and Recommendations
Maintaining the quality of this compound is paramount for the successful synthesis of high-purity peptides. The key recommendations are:
-
Storage: Always store the reagent at 2-8°C under desiccated conditions and protected from light .
-
Handling: Use standard laboratory safety procedures and handle in a well-ventilated environment.
-
Stability: Be aware of the potential for hydrolysis of the active ester and the propensity for aspartimide formation during peptide synthesis.
-
Quality Control: For critical applications, it is advisable to perform a quality control check using HPLC to assess the purity of the reagent, especially if it has been stored for an extended period or if storage conditions have been compromised.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and performance of this compound in their synthetic endeavors.
References
- 1. agilent.com [agilent.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Fmoc-Asp(OtBu)-OPfp: Suppliers, Purity, and Application in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the successful synthesis of peptides. Among these, Fmoc-Asp(OtBu)-OPfp, a protected and activated derivative of aspartic acid, serves as a critical building block. This technical guide provides an in-depth overview of reputable suppliers, their purity specifications, and detailed experimental protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).
Supplier and Purity Specifications
The quality of this compound can significantly impact the efficiency of peptide synthesis and the purity of the final product. A variety of chemical suppliers offer this reagent with differing purity specifications. Below is a comparative summary of key suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |
| Aapptec | This compound | 86061-01-0 | C₂₉H₂₄F₅NO₆ | 577.5 g/mol | Lot-specific, refer to Certificate of Analysis |
| Sigma-Aldrich (Novabiochem®) | This compound | 86061-01-0 | C₂₉H₂₄F₅NO₆ | 577.50 g/mol | ≥98.0% (HPLC)[1] |
| BOC Sciences | Fmoc-D-Asp(OtBu)-Opfp | 200335-75-7 | C₂₉H₂₄NO₆F₅ | 577.50 g/mol | Not specified |
| ChemUniverse | This compound | 86061-01-0 | C₂₉H₂₄F₅NO₆ | 577.5 g/mol | 90% |
| CEM Corporation | Fmoc-Asp(OtBu)-OH | 71989-14-5 | C₂₃H₂₅NO₆ | 411.45 g/mol | ≥99.0% (HPLC Purity), ≥99.8% (Enantiomeric Purity)[2][3] |
| MedChemExpress | Fmoc-Asp(OtBu)-OH | 71989-14-5 | C₂₃H₂₅NO₆ | 411.45 g/mol | 99.85% (HPLC), 99.90% (Enantiomeric Excess)[4] |
Note: Some suppliers list specifications for the related compound Fmoc-Asp(OtBu)-OH, which is the precursor to the OPfp ester. Purity of the final activated ester is expected to be comparable.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling, deprotection, and final cleavage. The pentafluorophenyl (Pfp) ester is a highly reactive active ester, which facilitates efficient coupling. However, the inherent propensity of aspartic acid residues to form aspartimide as a side product necessitates careful control of reaction conditions.
Fmoc Group Deprotection
Prior to coupling this compound, the N-terminal Fmoc protecting group of the resin-bound peptide must be removed.
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for an initial 2-3 minutes.
-
Drain the solution.
-
Treat the resin again with the 20% piperidine/DMF solution for 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of this compound
The use of the pre-activated Pfp ester simplifies the coupling step as it does not require in-situ activation.
-
Reagents:
-
This compound
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction (see Monitoring section below).
-
After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[5][6] A negative result indicates a complete coupling reaction.
-
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Positive Result (Incomplete Coupling): An intense blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the OtBu group of aspartic acid, are removed.
-
Cleavage Cocktail (Reagent K is a common choice for peptides with sensitive residues):
-
Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).
-
A simpler and less odorous alternative is Reagent B: TFA / Water / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[7] TIS is an effective scavenger for the tert-butyl cations generated during the deprotection of the OtBu group.[8]
-
-
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Thoroughly wash the peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[8]
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and wash it multiple times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mitigation of Aspartimide Formation
Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid, particularly at Asp-Gly or Asp-Ser sequences.[9] This intramolecular cyclization can lead to the formation of piperidide adducts and a mixture of α- and β-peptides. To minimize this side reaction:
-
Use of Additives in the Deprotection Solution: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can help to suppress aspartimide formation.[9]
-
Careful Control of Deprotection Times: Avoid prolonged exposure to the basic conditions of the deprotection step.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, incorporating the key steps for the addition of an amino acid residue using this compound.
References
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Asp(OtBu)-OH [cem.com]
- 3. Fmoc-Asp(OtBu)-OH [cem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
The Role of Activated Esters in Fmoc Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. This methodology allows for the stepwise assembly of amino acids on a solid support, enabling the creation of complex peptide sequences with high fidelity. A critical step in this cyclical process is the formation of the peptide bond, an amide linkage between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain attached to the resin. Due to the low reactivity of the carboxylic acid, activation is required to facilitate this coupling reaction efficiently. This is primarily achieved through the use of activated esters.
This in-depth technical guide explores the core principles of activated esters in Fmoc SPPS, detailing their formation, mechanism of action, and the various strategies for their use. We will delve into a comparative analysis of different activation methods, supported by quantitative data, and provide detailed experimental protocols for key procedures.
Core Principles of Amino Acid Activation
The fundamental principle behind the use of activated esters is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. Activated esters can be broadly categorized into two main classes: pre-formed activated esters and in-situ generated activated esters .
Pre-formed activated esters , such as pentafluorophenyl (OPfp) esters, are synthesized and purified prior to their use in the coupling step. They are often stable, crystalline solids that can be stored for extended periods. This approach offers the advantage of well-defined reactivity and avoids the introduction of coupling reagents and their byproducts into the coupling reaction itself.
In-situ generated activated esters are formed within the reaction vessel immediately prior to or concurrently with the coupling reaction. This is the most common approach in automated SPPS and involves the use of a coupling reagent (activator) and often an additive. These reagents react with the Fmoc-amino acid to form a transient, highly reactive activated ester intermediate.
Common Activating Agents and Additives
A variety of reagents have been developed to facilitate the in-situ formation of activated esters. These can be broadly classified into carbodiimides and onium salts.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea or lead to racemization. To mitigate these side reactions, carbodiimides are almost always used in conjunction with nucleophilic additives.[1][2]
-
Onium Salts: These reagents have become exceedingly popular due to their high efficiency and rapid reaction rates. They can be further divided into:
-
Aminium/Uronium Salts: Examples include HBTU, HATU, and HCTU. These reagents incorporate a benzotriazole moiety and react with the Fmoc-amino acid in the presence of a base to form a highly reactive OBt- or OAt-ester.[1][3]
-
Phosphonium Salts: PyBOP is a prime example, which also generates a reactive OBt-ester intermediate. A key advantage of phosphonium salts is that they do not participate in guanidinylation of the N-terminus, a potential side reaction with uronium salts.[4][5]
-
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) play a crucial role in both carbodiimide and onium salt-mediated couplings. They react with the initial activated intermediate to form a more stable, yet still highly reactive, active ester. This two-step process accelerates the coupling reaction and, most importantly, significantly suppresses racemization.[2][6][7] HOAt and OxymaPure are generally considered more effective than HOBt in preventing racemization and for coupling sterically hindered amino acids.[8][9][10]
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent and additive has a profound impact on the efficiency of peptide bond formation and the stereochemical integrity of the final peptide. The following tables summarize quantitative data on the performance of various common coupling reagents and additives.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[11][12] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[11][12] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[11] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[11][13] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate[11] |
| DIC/OxymaPure | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low[6][9] |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[12] |
Table 1: General Performance Comparison of Common Coupling Reagents.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [12] |
| HATU | 0.5 - 2.0% | [12] |
| HCTU | 1.0 - 4.0% | [12] |
| PyBOP | 1.0 - 3.5% | [12] |
| COMU | < 1.0% | [12] |
| DIC/HOBt | 0.5 - 2.5% | [12] |
Table 2: Comparative Racemization Levels of Common Coupling Reagents.
| Additive | Racemization Suppression | Coupling Efficiency | Safety Profile |
| HOBt | Good | Good | Potentially explosive[9] |
| HOAt | Excellent | Excellent | Potentially explosive |
| OxymaPure | Excellent | Excellent | Non-explosive[9] |
Table 3: Qualitative Comparison of Common Coupling Additives.
Mandatory Visualizations
The following diagrams illustrate the key workflows and reaction mechanisms in Fmoc peptide synthesis involving activated esters.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Ascendancy of Pentafluorophenyl Esters in Peptide Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and bioconjugation, the pursuit of efficient, high-yield, and high-purity methodologies is paramount. The strategic selection of coupling reagents is a critical determinant in achieving these goals. Among the arsenal of available activating agents, pentafluorophenyl (PFP) esters have emerged as a superior choice for the formation of amide bonds, offering significant advantages in reactivity, stability, and overall performance. This technical guide provides an in-depth exploration of the role of PFP esters in peptide coupling, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic endeavors.
Core Principles: The Chemistry of Pentafluorophenyl Esters
Pentafluorophenyl esters are active esters formed from the condensation of a carboxylic acid with pentafluorophenol.[1][2] The key to their enhanced performance lies in the potent electron-withdrawing nature of the pentafluorophenyl group.[1][3][4] This strong inductive effect renders the carbonyl carbon of the ester highly electrophilic and thus exceptionally susceptible to nucleophilic attack by the primary or secondary amine of an incoming amino acid or peptide.[1][4] The subsequent formation of a stable amide (peptide) bond is facilitated by the excellent leaving group ability of the pentafluorophenolate anion.[1][4]
The high reactivity of PFP esters translates to significantly faster reaction kinetics compared to other active esters.[1][5] This accelerated rate is advantageous as it can minimize or even eliminate undesirable side reactions, leading to cleaner products and higher yields.[5]
The PFP Ester Advantage: Superior Stability and Reactivity
A significant drawback of many active esters, such as N-hydroxysuccinimide (NHS) esters, is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency.[2][3] In contrast, PFP esters exhibit markedly greater resistance to spontaneous hydrolysis, which is a critical advantage when working with valuable or limited quantities of biomolecules.[2][3][6]
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction.[3] This enhanced reactivity and stability profile make PFP esters a robust and reliable choice for optimizing peptide synthesis and bioconjugation protocols.[1]
Quantitative Performance Data
The efficiency of a coupling method is evaluated based on several parameters, including reaction yield, reaction time, crude peptide purity, and the degree of racemization. The following tables summarize the performance of PFP esters in comparison to other widely used coupling methodologies.
Table 1: Comparison of Coupling Reagent Performance [5][6][7]
| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |
| Pentafluorophenyl (PFP) Esters | Very High (111) | High to Very High | Very Low | Pentafluorophenol |
| p-Nitrophenyl (ONp) Esters | Low (1) | Moderate to High | Low | p-Nitrophenol |
| Pentachlorophenyl (OPCP) Esters | Moderate (3.4) | Moderate to High | Low | Pentachlorophenol |
| Dicyclohexylcarbodiimide (DCC)/HOBt | High | High | Low (with HOBt) | Dicyclohexylurea (DCU) |
| HBTU/HATU | Very High | Very High | Low | Tetramethylurea |
Relative speed is based on the reported ratio for OPFP:OPCP:ONp as 111:3.4:1.[5][6][7]
Table 2: Crude Peptide Purity Comparison for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74 [8]
| Coupling Reagent | Crude Peptide Purity (%) |
| PFP Ester | >90 |
| HATU | 83.63 |
| HCTU | 82.50 |
| PyBOP | 48.11 |
Note: Data is compiled from different studies and serves as a representative comparison. Absolute purity can vary based on the specific peptide sequence and synthesis conditions.[8]
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis.
Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters[9]
This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and stir.
-
Slowly add pentafluorophenyl trifluoroacetate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).[9]
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[6][9]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters[9]
This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid pentafluorophenyl esters
-
SPPS resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[6] Drain the solution and wash the resin thoroughly with DMF.[6][9]
-
Amino Acid Coupling:
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and then with DCM to remove excess reagents and by-products.[8][9]
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.[9]
-
Final Cleavage and Deprotection: After the final coupling, wash the peptide-resin, and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[9]
Protocol 3: Conjugation of a PFP Ester to a Biomolecule in Buffer[10]
This protocol provides a general procedure for labeling biomolecules with PFP ester-activated compounds.
Materials:
-
Biomolecule (e.g., protein, peptide)
-
PFP ester-activated molecule
-
Reaction Buffer (50–100 mM, pH 7.2–8.5, e.g., PBS, borate, or carbonate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution.[3][10]
-
Initiate Conjugation: Slowly add the PFP ester solution to the biomolecule solution while stirring. A typical molar ratio of PFP ester to free amine is between 2:1 and 10:1.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[11]
-
Quench Reaction (Optional): If necessary, add a small amount of quenching buffer to react with any excess PFP ester.
-
Purification: Purify the conjugated biomolecule using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.[4][11]
Visualizing the Process: Diagrams and Workflows
To better illustrate the principles and procedures described, the following diagrams outline the chemical reaction and a general experimental workflow.
Caption: Mechanism of peptide bond formation using a pentafluorophenyl ester.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using PFP esters.
Applications in Drug Development and Bioconjugation
The superior chemical properties of PFP esters translate into significant benefits for researchers and drug development professionals.[4] Their high reactivity and stability make them ideal for the synthesis of complex peptides and the development of antibody-drug conjugates (ADCs), where the homogeneity and stability of the final product are critical for therapeutic efficacy and safety.[4] The use of PFP esters can lead to more selectively labeled antibodies with improved properties.[4] Furthermore, their utility extends to the attachment of various molecular entities, such as fluorescent dyes and haptens, to biomolecules for diagnostic and research applications.[2] The additive-free potential of PFP esters, particularly in flow chemistry systems, offers a more sustainable and efficient approach to peptide synthesis, reducing byproduct formation and simplifying purification processes.[12][13]
Conclusion
Pentafluorophenyl esters represent a robust and reliable choice for researchers seeking to optimize their peptide coupling and bioconjugation protocols.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1][3] For applications ranging from fundamental research to the development of novel therapeutics, the adoption of PFP ester chemistry can significantly accelerate discovery and development in the life sciences.[1] While the need for a pre-activation step can be seen as a disadvantage compared to in-situ reagents, the stability and high reactivity of the resulting esters make them ideal for controlled, automated, and high-purity synthesis protocols.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenol and its derivatives [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Toolkit: A Guide to Pre-Activated Amino Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and bioconjugation, the efficient and precise formation of amide bonds is paramount. Pre-activated amino acids represent a cornerstone of modern synthetic strategies, offering enhanced reaction kinetics, improved yields, and greater control over complex molecular assemblies. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of pre-activated amino acids, tailored for professionals in research and drug development.
The Rationale for Pre-Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires significant energy input. In peptide synthesis, this challenge is compounded by the need to control stereochemistry and prevent unwanted side reactions. Pre-activating the carboxyl group of an amino acid transforms it into a more reactive electrophile, facilitating nucleophilic attack by the amino group of another molecule. This activation is the fundamental principle that enables efficient peptide bond formation under mild conditions.
The use of pre-activated amino acids, particularly in Solid-Phase Peptide Synthesis (SPPS), allows for reactions to be driven to completion by using an excess of the soluble activated species, which can then be easily removed by washing the solid support.[1]
Major Classes of Pre-Activated Amino Acids
The choice of activation strategy is critical and depends on factors such as the specific amino acids being coupled, the desired reaction conditions, and the overall synthetic strategy. The most common forms of pre-activated amino acids are active esters and species generated in situ using coupling reagents.
Active Esters
Active esters are relatively stable, isolable derivatives of amino acids that are sufficiently reactive to form peptide bonds.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used for their good balance of reactivity and stability.[2] They react efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[3] However, they are susceptible to hydrolysis in aqueous environments, which can reduce coupling efficiency.[4]
-
Pentafluorophenyl (PFP) Esters: PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[5] They are notably less susceptible to spontaneous hydrolysis compared to NHS esters, making them particularly useful in bioconjugation reactions.[6] The relative coupling rate of PFP esters has been reported to be significantly higher than that of other active esters like p-nitrophenyl (ONp) esters.[5]
In Situ Activation
In situ activation involves the use of coupling reagents to generate a highly reactive amino acid derivative at the time of the coupling reaction. This approach is dominant in modern SPPS.
-
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational coupling reagents.[7] They react with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to an unreactive N-acylurea. To suppress this side reaction and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used to trap the O-acylisourea and form a more stable active ester.[7][8]
-
Onium Salts (HBTU, HATU, PyBOP): Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are among the most efficient and widely used coupling reagents. They react with the carboxyl group in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form highly reactive active esters.[9][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generates an HOBt active ester in situ.[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Forms a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates coupling and minimizes racemization, making HATU particularly effective for difficult couplings.[11][12]
-
Quantitative Data and Performance Comparison
The selection of a coupling reagent is a critical decision that impacts yield, purity, and cost. The following tables summarize comparative data for commonly used activation methods.
| Parameter | PFP Ester | NHS Ester | Key Advantage of PFP Ester |
| Hydrolytic Stability | Significantly more stable in aqueous solutions.[13] | Prone to rapid hydrolysis, especially as pH increases.[13] | Higher resistance to hydrolysis allows for longer reaction times and better reproducibility.[13] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[4] | 10 minutes.[4] | Greater stability in reaction conditions. |
| Reaction Efficiency | Generally higher due to reduced hydrolysis.[4] | Can be high, but is significantly compromised by hydrolysis.[4] | More efficient use of the reagent, crucial for valuable biomolecules. |
| Optimal Reaction pH | 7.0 - 9.0.[4] | 7.2 - 8.5.[3] | Broader effective pH range provides greater experimental flexibility. |
| Table 1: Comparison of Pentafluorophenyl (PFP) and N-Hydroxysuccinimide (NHS) Ester Properties. |
| Coupling Reagent | Crude Peptide Purity (%) for GHRP-6 Synthesis | Racemization (%) |
| HATU | High (Specific values vary with conditions) | Low |
| HBTU | High (Specific values vary with conditions) | Low |
| PyBOP | High (Specific values vary with conditions) | Low |
| DCC/HOBt | Moderate to High | Moderate |
| Table 2: Representative Performance of Common In Situ Coupling Reagents. Data is collated from multiple sources and serves as a general comparison.[14] Actual results are sequence and condition dependent. |
Experimental Protocols
Protocol for Amino Acid Activation with DCC/NHS
This protocol describes the preparation of an N-protected amino acid NHS ester.
Materials:
-
N-protected amino acid (1 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Ice bath
Procedure:
-
Dissolve the N-protected amino acid and NHS in anhydrous DCM or EtOAc.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in the same solvent dropwise to the cooled amino acid solution with stirring.
-
Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
-
Wash the filtrate with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
The product can be further purified by recrystallization.
Protocol for HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide and the resin has been thoroughly washed with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to stand for 1-2 minutes for pre-activation.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. Reaction times may vary depending on the specific amino acids being coupled.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection step.
Protocol for Fmoc-Amino Acid Pentafluorophenyl (Pfp) Ester Coupling in SPPS
This protocol describes the use of a pre-activated Fmoc-amino acid Pfp ester in SPPS.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide and the resin has been thoroughly washed with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester in DMF. If desired, HOBt can be added to catalyze the reaction.[15]
-
Coupling: Add the coupling solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion. Once complete, drain the solution and wash the resin extensively with DMF.[15]
Visualizing the Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental flows.
Caption: Formation of an NHS active ester using DCC as a coupling agent.
Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of amino acid activation and coupling using HATU.
Conclusion
The use of pre-activated amino acids is an indispensable strategy in modern chemical biology and drug discovery. A thorough understanding of the different activation methods, their relative efficiencies, and the practical aspects of their implementation is crucial for the successful synthesis of peptides and other complex molecules. While active esters like PFP and NHS derivatives offer convenience as stable, isolable intermediates, in situ coupling reagents such as HATU and HBTU provide high efficiency and are the workhorses of contemporary solid-phase peptide synthesis. The choice of the optimal activation strategy will always be a balance of factors including the chemical nature of the building blocks, the scale of the synthesis, and the desired purity of the final product. By leveraging the principles and protocols outlined in this guide, researchers can navigate the complexities of peptide synthesis with greater confidence and precision.
References
- 1. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. americapeptides.com [americapeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Asp(OtBu)-OPfp Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. The strategic use of protecting groups is critical for the successful assembly of peptide chains. The tert-butyl (tBu) group is a standard choice for protecting the side chain of aspartic acid (Fmoc-Asp(OtBu)-OH). However, its use is associated with a significant side reaction: the formation of aspartimide. This occurs under the basic conditions required for Fmoc group removal, leading to impurities such as β-aspartyl peptides and racemized products that are often difficult to separate from the target peptide.[1][2]
Pentafluorophenyl (PFP) esters of Fmoc-amino acids, such as Fmoc-Asp(OtBu)-OPfp, offer a highly reactive and efficient alternative for coupling, which can mitigate some of the challenges encountered with standard carbodiimide-based activation methods. PFP esters are known for their high reactivity, leading to faster coupling times and potentially reducing side reactions. This application note provides a detailed protocol for the use of this compound in SPPS and discusses its advantages.
The Challenge of Aspartimide Formation
The primary challenge in incorporating aspartic acid residues during Fmoc-SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[1] This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2] The aspartimide can subsequently undergo nucleophilic attack by piperidine (used for Fmoc deprotection) or water, leading to the formation of a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1]
Mechanism of Aspartimide Formation:
References
Revolutionizing Peptide Synthesis: A Detailed Guide to Utilizing Fmoc-Asp(OtBu)-OPfp in Automated Synthesizers
For Immediate Release
Shanghai, China – December 26, 2025 – In the fast-paced world of drug discovery and development, efficiency and purity in peptide synthesis are paramount. The use of pre-activated amino acid esters, such as Fmoc-Asp(OtBu)-OPfp (N-α-9-fluorenylmethyloxycarbonyl-L-aspartic acid-α-pentafluorophenyl-β-tert-butyl ester), offers a streamlined and effective alternative to traditional in-situ activation methods. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the optimal use of this compound in automated peptide synthesizers, ensuring high-quality peptide production.
Introduction
This compound is a pre-activated amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation. This pre-activation strategy circumvents the need for in-situ coupling reagents like HBTU or HATU, which can sometimes lead to side reactions and complicate purification. The tert-butyl (OtBu) protecting group on the aspartic acid side chain is labile to standard acid-mediated cleavage conditions, making it fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.
The primary advantages of employing this compound in an automated peptide synthesizer include:
-
Reduced Coupling Times: The high reactivity of the Pfp ester can lead to shorter coupling cycles.
-
Minimized Side Reactions: By eliminating in-situ activating agents, the risk of side reactions, such as guanidinylation of the free N-terminus, is reduced.
-
Convenience and Reproducibility: As a stable, crystalline solid, this compound is easy to handle and dispense in automated systems, leading to greater consistency between syntheses.
Quantitative Data Presentation: A Comparative Overview
While direct, peer-reviewed quantitative comparisons of this compound with in-situ activation methods for the same peptide are not extensively published, the following table summarizes typical performance characteristics based on available data for OPfp esters and standard coupling reagents.
| Activation Method | Typical Coupling Time (min) | Representative Crude Purity (%) | Overall Yield (%) | Key Considerations |
| This compound | 30 - 120 | ~85-95% | ~80-90% | No in-situ activation required; may benefit from a catalyst like HOBt. |
| Fmoc-Asp(OtBu)-OH + HBTU/DIPEA | 20 - 60 | ~85-95% | ~80-90% | Standard, reliable method; potential for side reactions if not optimized.[1][2] |
| Fmoc-Asp(OtBu)-OH + HATU/DIPEA | 20 - 45 | >90% | >85% | Highly efficient, especially for sterically hindered couplings; higher cost.[1] |
| Fmoc-Asp(OtBu)-OH + DIC/Oxyma | 30 - 90 | ~80-90% | ~75-85% | Lower risk of racemization; generally slower than aminium-based reagents.[1] |
Note: Coupling times, purity, and yield are sequence-dependent and can be influenced by factors such as resin type, peptide length, and the specific synthesizer protocol used. The data presented are for illustrative purposes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the use of this compound in a typical automated peptide synthesizer.
Reagent Preparation
-
Amino Acid Solution: Prepare a solution of this compound in N,N-Dimethylformamide (DMF) at a concentration of 0.2 to 0.5 M. Ensure the derivative is fully dissolved.
-
(Optional) Catalyst Solution: Prepare a solution of 1-Hydroxybenzotriazole (HOBt) in DMF at a concentration of 0.5 M. The addition of HOBt can accelerate the coupling reaction.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvent: High-purity DMF.
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]
Automated Peptide Synthesizer Setup
-
Resin Loading: Place the desired amount of pre-loaded resin (e.g., Rink Amide or Wang resin) into the reaction vessel.
-
Solvent and Reagent Lines: Ensure all solvent and reagent bottles are sufficiently filled and that the lines are primed and free of air bubbles.
-
Programming the Synthesis Protocol: Program the synthesizer to perform the following cyclical steps for each amino acid coupling.
Synthesis Cycle for this compound
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain the reaction vessel.
-
Repeat the deprotection treatment for an additional 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
Add the this compound solution (typically 3-5 equivalents relative to the resin loading) to the reaction vessel.
-
(Optional) Add the HOBt solution (3-5 equivalents).
-
Allow the coupling reaction to proceed for 30-120 minutes. The optimal time may need to be determined empirically for a specific sequence.
-
-
Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
Final Washing and Drying: After the final synthesis cycle, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle agitation for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Mandatory Visualizations
Caption: Automated SPPS cycle using this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Insufficient coupling time.- Steric hindrance.- Aggregation of the growing peptide chain. | - Increase the coupling time.- Perform a double coupling.- Add HOBt as a catalyst.- For subsequent difficult couplings, consider using a more potent in-situ activation method like HATU. |
| Aspartimide Formation | - Prolonged exposure to basic conditions during deprotection.- Sequence-dependent susceptibility (e.g., Asp-Gly). | - Minimize the duration of the deprotection steps.- For highly susceptible sequences, consider using a modified aspartic acid derivative with backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). |
| Low Yield after Cleavage | - Incomplete cleavage.- Adsorption of the peptide to the resin. | - Extend the cleavage time.- Ensure a sufficient volume of cleavage cocktail is used.- Perform a second wash of the resin with the cleavage cocktail. |
Conclusion
The use of this compound in automated peptide synthesizers presents a robust and efficient method for the incorporation of aspartic acid residues. By leveraging a pre-activated strategy, researchers can potentially shorten synthesis cycle times and minimize side reactions associated with in-situ coupling reagents. The detailed protocols and guidelines provided herein are intended to empower scientists and drug development professionals to optimize their peptide synthesis workflows, leading to the successful and reproducible production of high-quality peptides for their research and therapeutic applications.
References
Optimizing the Coupling of Fmoc-Asp(OtBu)-OPfp: A Detailed Guide to Reaction Time and Temperature
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of drug development and peptide synthesis now have access to a comprehensive guide on the optimal reaction conditions for the coupling of Fmoc-Asp(OtBu)-OPfp. These detailed application notes and protocols provide a thorough analysis of reaction time and temperature to enhance coupling efficiency and minimize side reactions, ensuring the synthesis of high-quality peptides.
The use of this compound, a pentafluorophenyl (PFP) active ester of aspartic acid, is a strategic choice in Solid-Phase Peptide Synthesis (SPPS). The PFP ester provides high reactivity, facilitating rapid and efficient coupling, which can be particularly advantageous for sterically hindered amino acids. However, the incorporation of aspartic acid derivatives also presents the challenge of aspartimide formation, a notorious side reaction that can lead to impurities. These guidelines offer a systematic approach to maximizing coupling yields while mitigating the risk of undesirable side products.
Key Application Notes
This compound is a pre-activated amino acid derivative that offers the advantage of rapid coupling kinetics in SPPS. The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. This high reactivity can significantly shorten the required coupling time compared to standard carbodiimide-based activation methods.
Several factors influence the optimal coupling time and temperature, including the steric hindrance of the N-terminal amino acid of the peptide-resin, the solvent, and the presence of any additives. While room temperature is often sufficient for efficient coupling, slight elevation of temperature can be beneficial for particularly challenging sequences, though this must be balanced against the increased risk of side reactions such as racemization and aspartimide formation.
A critical consideration when working with Fmoc-Asp(OtBu)-OH derivatives is the potential for aspartimide formation. This intramolecular cyclization is base-catalyzed and can occur during the Fmoc deprotection step with piperidine. The resulting succinimide ring can then be opened by the base to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products. While the high reactivity of the OPfp ester allows for shorter coupling times, which can indirectly reduce the overall exposure to basic conditions in subsequent cycles, careful control of all synthesis parameters is crucial.
Experimental Protocols
General Protocol for this compound Coupling in SPPS
This protocol outlines a generalized procedure for the coupling of this compound on a solid support. Optimization of the reaction time and temperature may be required for specific peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Perform this treatment twice: first for 3-5 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Reaction:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at the desired temperature (see Table 1 for recommendations).
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Optimization of Reaction Time and Temperature
To determine the optimal conditions for a specific peptide, a time course experiment is recommended. Small resin samples can be taken at various time points (e.g., 30, 60, 90, and 120 minutes) and tested for completion using the Kaiser test. Similarly, the reaction can be performed at different temperatures to assess the impact on coupling efficiency and purity of the final peptide.
Data Presentation
The following table summarizes the recommended reaction conditions for the coupling of this compound, taking into account the balance between reaction speed and the potential for side reactions.
| Parameter | Standard Condition | Optimized Range | Rationale & Remarks |
| Reaction Time | 60 - 120 minutes | 45 - 240 minutes | The high reactivity of the OPfp ester allows for shorter coupling times. For sterically hindered couplings, extending the reaction time may be necessary. Monitoring with the Kaiser test is crucial to determine the minimum time required for completion. |
| Temperature | Room Temperature (20-25°C) | 20 - 40°C | Room temperature is generally sufficient. A slight increase in temperature can accelerate slow couplings. However, temperatures above 40°C should be used with caution as they may increase the risk of racemization and aspartimide formation. |
| Equivalents of this compound | 3 equivalents | 2 - 5 equivalents | A 3-fold excess is typically sufficient. For difficult couplings, increasing the excess to 4-5 equivalents can improve the yield. |
| Solvent | DMF | DMF or NMP | N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences and may enhance coupling efficiency. |
| Additives | None | 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) | While OPfp esters are highly reactive, the addition of HOBt or HOOBt (1 equivalent) can further accelerate the coupling rate, which may be beneficial for very difficult sequences. |
Visualizing the Workflow
To aid researchers in implementing these protocols, the following diagrams illustrate the key experimental workflows.
Recommended Solvents for Fmoc-Asp(OtBu)-OPfp Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the selection of optimal solvents for the coupling of Fmoc-Asp(OtBu)-OPfp in Solid-Phase Peptide Synthesis (SPPS). The choice of solvent is a critical parameter that significantly influences coupling efficiency, reaction kinetics, and the suppression of side reactions, most notably aspartimide formation.
Introduction
The use of pre-activated pentafluorophenyl (Pfp) esters, such as this compound, offers a convenient and efficient method for amide bond formation in SPPS, as it eliminates the need for in-situ activation reagents. However, the selection of an appropriate solvent remains a crucial factor for a successful coupling, particularly when dealing with the sterically hindered and aspartimide-prone Fmoc-Asp(OtBu)-OH derivative. Key considerations for solvent selection include resin swelling, solubility of reactants, and the polarity of the reaction medium, which can directly impact the rate of the desired coupling reaction versus undesired side reactions.
Solvent Properties and their Impact on Coupling Reactions
The efficiency of a coupling reaction in SPPS is intrinsically linked to the physicochemical properties of the solvent. Key parameters include:
-
Resin Swelling: Adequate swelling of the solid support is essential to ensure the accessibility of the reactive sites on the growing peptide chain.[1] The swelling capacity of commonly used polystyrene-based resins varies significantly with the solvent.[1]
-
Solubility: The solvent must effectively dissolve the Fmoc-amino acid derivative and any additives to ensure a homogeneous reaction environment. The solubility of Fmoc-protected amino acids can be a limiting factor in some "greener" solvents.[2]
-
Polarity and Dielectric Constant: The polarity of the solvent can influence the rate of the coupling reaction and, importantly, the propensity for side reactions like aspartimide formation. More polar solvents can sometimes favor the formation of this undesirable cyclic imide.
-
Viscosity: Low viscosity solvents facilitate faster diffusion of reagents into the resin beads, potentially leading to faster reaction kinetics.
A summary of the physical properties of commonly used and alternative "greener" solvents in SPPS is provided in the table below.
| Solvent | Abbreviation | Dielectric Constant (20-25°C) | Viscosity (25°C, mPa·s) | Key Considerations |
| N,N-Dimethylformamide | DMF | 36.7 | 0.80 | Most common SPPS solvent, good resin swelling and solvating properties. Can contain amine impurities. |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 1.67 | Excellent solvating properties, often improves coupling yields. More viscous than DMF. |
| Dichloromethane | DCM | 8.9 | 0.41 | Good swelling for polystyrene resins, but less commonly used in modern Fmoc SPPS due to safety and environmental concerns. |
| Tetrahydrofuran | THF | 7.6 | 0.46 | A greener alternative, can be effective for coupling hindered amino acids.[3] |
| Acetonitrile | ACN | 37.5 | 0.34 | Another greener alternative, can reduce racemization compared to DMF.[3] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 6.2 | 0.61 | A promising green solvent, but may have lower resin swelling capacity for some resins. |
Recommended Solvents for this compound Coupling
Based on available literature and established practices in SPPS, the following solvents are recommended for this compound coupling reactions.
Primary Recommendations:
-
N,N-Dimethylformamide (DMF): DMF is the most widely used and well-documented solvent for SPPS, including couplings with Pfp esters.[4] It provides excellent resin swelling and solubility for most reagents. However, care must be taken to use high-purity, amine-free DMF to avoid premature Fmoc deprotection.
-
N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior solvent to DMF in terms of solvating properties and can lead to improved coupling yields, especially for difficult sequences.[4][5] Its higher viscosity is a minor drawback.
Alternative and "Greener" Solvents:
For laboratories seeking to reduce their reliance on DMF and NMP due to safety and environmental concerns, the following solvents can be considered, although they may require more optimization:
-
Tetrahydrofuran (THF) and Acetonitrile (ACN): Both THF and ACN have been reported as viable alternatives to DMF in SPPS, with studies showing they can lead to higher purity and reduced racemization in some cases.[3] Their effectiveness for the specific this compound coupling should be evaluated on a case-by-case basis.
-
2-Methyltetrahydrofuran (2-MeTHF): As a greener alternative, 2-MeTHF is gaining traction in SPPS. Its lower polarity compared to DMF might be advantageous in suppressing aspartimide formation. However, resin swelling and reagent solubility should be carefully assessed.
-
Solvent Mixtures: Binary mixtures of solvents, such as DMSO/EtOAc or NBP/DOL, are being explored to fine-tune the physicochemical properties of the reaction medium to match or exceed the performance of DMF.[6]
Aspartimide Formation: A Critical Side Reaction
The coupling of Fmoc-Asp(OtBu)-OH is notoriously prone to the formation of a cyclic aspartimide intermediate, especially during the subsequent base-mediated Fmoc deprotection step. This side reaction leads to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides, as well as racemized products.[7][8][9]
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction can help to suppress side reactions, although their primary role is as additives for carbodiimide-mediated couplings.
-
Modified Deprotection Conditions: Utilizing a weaker base than piperidine (e.g., piperazine) or adding an acidic modifier like HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation.[10]
-
Sterically Hindered Protecting Groups: For particularly sensitive sequences, using alternative aspartic acid derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is a highly effective strategy to minimize aspartimide formation.
Experimental Protocols
The following are general protocols for the coupling of this compound. Optimization of reaction times and equivalents of reagents may be necessary depending on the specific peptide sequence and solid support used.
Protocol 1: Standard Coupling in DMF or NMP
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in the chosen solvent (DMF or NMP) for at least 30 minutes.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide (e.g., using 20% piperidine in DMF or NMP).
-
Washing: Thoroughly wash the resin with the coupling solvent to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in the chosen solvent.
-
Add the amino acid solution to the swollen resin.
-
Optionally, add an additive such as HOBt (1 equivalent) to potentially accelerate the reaction and suppress side reactions.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: After completion of the coupling, thoroughly wash the resin with the solvent to remove excess reagents and by-products.
Protocol 2: Coupling in a "Greener" Solvent (e.g., THF or 2-MeTHF)
-
Resin Swelling: Swell the resin in the chosen greener solvent. Note that the swelling may be less pronounced than in DMF or NMP, which should be taken into account.
-
Deprotection and Washing: Follow the standard deprotection and washing steps, using the greener solvent.
-
Coupling:
-
Ensure that this compound is fully dissolved in the chosen solvent. Sonication may be required.
-
Perform the coupling as described in Protocol 1. Longer reaction times may be necessary to achieve complete coupling.
-
-
Washing: Wash the resin thoroughly with the greener solvent.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for the this compound coupling reaction, taking into account key experimental considerations.
Caption: Logical workflow for solvent selection in this compound coupling.
Conclusion
The choice of solvent for the coupling of this compound is a critical decision that impacts the overall success of the peptide synthesis. While DMF and NMP remain the most reliable and widely used solvents, offering excellent resin swelling and reagent solubility, greener alternatives such as THF, ACN, and 2-MeTHF are viable options that may require further optimization. A primary concern with the incorporation of Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a side reaction that can be influenced by the solvent environment. Careful consideration of solvent properties, along with the implementation of strategies to mitigate side reactions, is essential for achieving high purity and yield of the target peptide. It is recommended to perform small-scale test couplings to determine the optimal solvent and conditions for a specific peptide sequence.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Asp(OtBu)-OPfp in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex, long-chain peptides is a cornerstone of modern drug discovery and biochemical research. The choice of coupling reagents and protected amino acid derivatives is critical to achieving high purity and yield, especially when dealing with sterically hindered residues or sequences prone to side reactions. Fmoc-Asp(OtBu)-OPfp (N-α-Fmoc-L-aspartic acid-β-tert-butyl-α'-pentafluorophenyl ester) is an activated amino acid derivative designed to enhance the efficiency and reliability of solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of complex and long-chain peptides.
Pentafluorophenyl (Pfp) esters are highly reactive active esters that facilitate rapid and efficient amide bond formation.[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting efficient nucleophilic attack by the free amino group of the growing peptide chain.[2] This high reactivity translates to faster coupling times and can minimize undesirable side reactions, such as racemization.[1][3]
Advantages of Using this compound
The use of pre-activated this compound offers several advantages in the synthesis of challenging peptides:
-
High Reactivity and Speed: Pfp esters couple significantly faster than other active esters, which helps to reduce or eliminate side reactions.[1]
-
Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, which can minimize unwanted modifications.[2]
-
Minimized Racemization: The high reactivity of Pfp esters helps to preserve the stereochemical integrity of the amino acid, which is particularly beneficial for amino acids prone to racemization.[1]
-
Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds suitable for use in automated SPPS.[1] They are also less susceptible to hydrolysis compared to other common esters like N-hydroxysuccinimide (NHS) esters.[1][4]
-
Effectiveness in Sterically Hindered Couplings: The high reactivity of Pfp esters makes them particularly useful for synthesizing complex or sterically hindered peptides where other methods might fail or result in low yields.[1]
Key Challenge: Aspartimide Formation
The primary challenge associated with the incorporation of aspartic acid in Fmoc-based SPPS is the formation of an aspartimide intermediate.[1][5] This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step and is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][6] Aspartimide formation can lead to a mixture of the desired α-peptide, the undesired β-peptide, and their racemized forms, which are often difficult to separate.[1][5]
Strategies to mitigate aspartimide formation include:
-
Use of Weaker Bases for Fmoc Deprotection: Replacing piperidine with a milder base solution, such as 5% piperazine and 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF, can significantly reduce aspartimide formation.
-
Addition of Acidic Modifiers: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) or formic acid to the deprotection solution can help to suppress this side reaction.
-
Backbone Protection: The use of dipeptide building blocks with a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the following residue, can effectively prevent aspartimide formation.
Data Presentation
The choice of coupling reagent significantly impacts the purity of the crude peptide. The acyl carrier protein (ACP) fragment 65-74 is a standard model peptide for evaluating the performance of coupling reagents due to its challenging sequence.
| Coupling Reagent/Method | Crude Purity (%) for ACP (65-74) Synthesis | Reference |
| Fmoc-AA-OPfp esters | High (specific percentage not cited, but noted for high purity) | [3] |
| HATU | 83.63 (at longer coupling times) | [7] |
| HBTU | Lower than HATU | [8] |
| HCTU | 83.63 (at longer coupling times) | [7] |
| COMU | 79 (manual synthesis, 2 min coupling) | [7] |
| PyBOP | Poor for difficult sequences at shorter reaction times | [7] |
Note: While a direct comparison with this compound for this specific peptide was not found in the searched literature, the use of Pfp esters is generally associated with high crude peptide purity due to efficient coupling.[3]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids and/or Fmoc-amino acid-OPfp esters
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N'-Diisopropylethylamine (DIPEA) (if using standard Fmoc-amino acids with a coupling reagent)
-
Coupling reagent (e.g., HBTU, HATU, if not using Pfp esters for all residues)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[2]
-
-
Coupling with this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents) in DMF.
-
For faster coupling, HOBt (3-5 equivalents) can be added to the solution.[2][3]
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a Kaiser test.[1]
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[3]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For other amino acids, either the corresponding Pfp ester or a standard coupling protocol (e.g., with HBTU/DIPEA) can be used.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Mitigating Aspartimide Formation during Fmoc Deprotection
This protocol is recommended for sequences known to be prone to aspartimide formation.
Modified Deprotection Solution: Prepare a solution of 5% (v/v) piperazine and 2% (v/v) DBU in DMF.
Modified Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes and drain.
-
Add the modified deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the modified deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed with the coupling step as described in Protocol 1.
Visualizations
Caption: Standard SPPS workflow using this compound.
Caption: Strategy to mitigate aspartimide formation.
Caption: Troubleshooting workflow for difficult peptide synthesis.
References
- 1. Total chemical synthesis of ester-linked ubiquitinated proteins unravels their behavior with deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. The selection of appropriate protecting groups and their subsequent removal are critical for the successful synthesis of a target peptide with high purity and yield. For the synthesis of peptides containing aspartic acid, Fmoc-Asp(OtBu)-OH is a commonly used building block. The tert-butyl (OtBu) ester protects the β-carboxyl group of aspartic acid, preventing its participation in unwanted side reactions during peptide chain elongation.
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). While the OtBu group is readily cleaved by TFA, this process can be accompanied by side reactions, most notably the formation of aspartimide.
These application notes provide a detailed overview of the cleavage and deprotection of peptides containing Asp(OtBu) residues. We will discuss the mechanism of deprotection, the critical side reaction of aspartimide formation, and provide optimized protocols to maximize the yield and purity of the final peptide product.
It is important to note that the pentafluorophenyl (Pfp) ester of Fmoc-Asp(OtBu)-OPfp is an activating group used to facilitate peptide bond formation during the coupling step. It is not present on the final peptide and therefore does not play a role in the cleavage and deprotection process. The focus of these protocols is the successful cleavage of the peptide containing the incorporated Asp(OtBu) residue.
Deprotection Mechanism of the OtBu Group
The deprotection of the tert-butyl ester of the aspartic acid side chain proceeds via an acid-catalyzed cleavage mechanism. The strong acid, TFA, protonates the carbonyl oxygen of the ester, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is then quenched by scavengers present in the cleavage cocktail to prevent unwanted side reactions with nucleophilic residues in the peptide chain.[1][2][3]
Caption: Mechanism of OtBu deprotection by TFA.
Key Side Reaction: Aspartimide Formation
The most significant side reaction associated with peptides containing aspartic acid is the formation of a five-membered cyclic imide, known as aspartimide. This reaction is predominantly base-catalyzed and occurs during the repeated piperidine treatments for Fmoc group removal throughout the synthesis. However, the conditions of the final TFA cleavage can also influence the outcome. The aspartimide ring can subsequently be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as racemization at the α-carbon of the aspartic acid residue.[4]
Sequences where aspartic acid is followed by a small, sterically unhindered amino acid, such as glycine (Asp-Gly), are particularly prone to aspartimide formation.
Caption: Aspartimide formation and subsequent reactions.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing Asp(OtBu)
This protocol is suitable for most peptides containing Asp(OtBu) where the risk of aspartimide formation is not considered to be high.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF (3x) followed by DCM (3x) to remove residual solvents and reagents. Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Washing: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Minimized Aspartimide Formation Cleavage
This protocol is recommended for peptides with sequences known to be highly susceptible to aspartimide formation (e.g., Asp-Gly).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[5]
-
Cold diethyl ether
-
DCM
-
DMF
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5-2 hours. Shorter cleavage times can help minimize acid-catalyzed side reactions.
-
Peptide Precipitation: Follow the same procedure as in Protocol 1.
-
Washing: Follow the same procedure as in Protocol 1.
-
Drying: Follow the same procedure as in Protocol 1.
Data Presentation
The choice of cleavage cocktail and conditions can significantly impact the purity of the final peptide. The following tables summarize quantitative data on the effect of different cleavage conditions on peptide purity and the formation of aspartimide.
Table 1: Comparison of Cleavage Cocktails on Peptide Purity
| Cleavage Cocktail (Composition) | Peptide Sequence | Cleavage Time (h) | Purity (%) | Reference |
| 95% TFA, 2.5% H₂O, 2.5% TIS | H-GVRGDKGNPGWPGAPY-NH₂ | 2 | 77 | [5] |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Ac-HREAKRTRVCYR-Am | 3 | Not specified | [6] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K) | Various | 2-4 | High | General recommendation |
Table 2: Influence of Scavengers on Side Product Formation
| Peptide | Cleavage Cocktail | Key Side Product | Side Product (%) | Reference |
| Cys-containing peptide | 95% TFA, 2.5% H₂O, 2.5% TIS | S-t-butylated Cys | 18.6 | [7] |
| Cys-containing peptide | 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTT | S-t-butylated Cys | Reduced | [7] |
| Exenatide | 95% TFA, 3% TIS, 2% H₂O with 1,4-BDMT | t-Bu adducts | Minimized | [8] |
Experimental Workflow
The overall process from the synthesized peptide on resin to the purified and analyzed product follows a standardized workflow.
Caption: Workflow for peptide cleavage and purification.
Conclusion
The successful cleavage and deprotection of peptides synthesized with Fmoc-Asp(OtBu)-OH require careful consideration of the peptide sequence and the selection of an appropriate cleavage cocktail and reaction conditions. While standard TFA-based protocols are effective for many peptides, sequences prone to aspartimide formation may benefit from optimized conditions, such as shorter cleavage times and the use of specific scavenger combinations. Post-cleavage analysis by RP-HPLC and mass spectrometry is essential to confirm the identity and purity of the final product. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polypeptide.com [polypeptide.com]
Application Note: Monitoring the Completion of Fmoc-Asp(OtBu)-OPfp Coupling in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1] A critical step in each cycle of SPPS is the coupling reaction, where a protected amino acid is added to the growing peptide chain. Ensuring the completeness of this reaction is paramount to achieving high purity and yield of the final peptide.[1] Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[2]
This document provides detailed protocols and guidelines for monitoring the coupling of Fmoc-Asp(OtBu)-OPfp, a frequently used activated amino acid derivative. Pentafluorophenyl (Pfp) esters are highly reactive building blocks that facilitate efficient coupling.[3] However, the Asp(OtBu) residue is particularly susceptible to a base-catalyzed side reaction known as aspartimide formation, especially during the subsequent Fmoc deprotection step.[4][5] Therefore, rigorous monitoring to confirm complete acylation of the N-terminal amine is essential to minimize this risk and ensure the integrity of the final product.
Monitoring Techniques: A Comparative Overview
Several methods, both qualitative and quantitative, are available to monitor the progress of coupling reactions in SPPS.[6] The choice of method depends on the required sensitivity, speed, and whether a destructive or non-destructive analysis is preferable.[7]
| Technique | Principle | Analysis Type | Advantages | Disadvantages |
| Kaiser Test (Ninhydrin) | Colorimetric reaction of ninhydrin with free primary amines.[8] | Qualitative / Semi-Quantitative | Fast, sensitive, requires minimal equipment.[8][9] | Destructive (requires resin beads); not reliable for N-terminal proline (a secondary amine).[10] |
| Chloranil / Isatin Test | Colorimetric tests used specifically for the detection of secondary amines (e.g., proline).[11] | Qualitative | Useful for specific residues where the Kaiser test fails.[10] | Destructive; less commonly used for primary amine monitoring. |
| Bromophenol Blue Test | Adsorption of a dye to free amine sites on the resin.[9] | Qualitative | Fast and non-destructive in some protocols. | Less sensitive than the Kaiser test. |
| HPLC Analysis | Chromatographic separation and quantification of the peptide cleaved from a small resin sample. | Quantitative | Highly accurate and provides a complete picture of the crude product purity.[9] | Destructive, time-consuming, and requires specialized equipment.[6] |
| UV-Vis Monitoring | Spectrophotometric quantification of the Fmoc group cleaved by piperidine.[7] | Quantitative (Indirect) | Non-destructive; can be automated in continuous-flow synthesizers.[12] | Indirectly monitors coupling by confirming the presence of the Fmoc group from the previous step. |
Experimental Protocols
Protocol: Qualitative Kaiser Test
The Kaiser test is the most common method for rapidly assessing the presence of free primary amines on the resin surface after a coupling reaction.[13] A negative result (colorless or yellow beads) indicates that the coupling is complete, while a positive result (intense blue) signifies the presence of unreacted amines, indicating an incomplete reaction.[8][10]
Reagent Preparation
| Reagent | Composition | Preparation | Storage |
| Reagent A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[8] | Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[8] |
| Reagent B | Ninhydrin in n-Butanol | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[10] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[8] |
| Reagent C | Phenol in n-Butanol | Dissolve 40 g of phenol in 20 mL of n-butanol.[10] | Store in a dark glass bottle at room temperature. |
Procedure
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[8]
-
Washing: Place the resin beads in a small glass test tube. Wash them thoroughly with DMF and then DCM to remove any residual reagents and solvents. Decant the solvent completely.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[10]
-
Incubation: Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.[9][10]
-
Observation: Remove the tube and observe the color of the beads and the solution.[8]
Interpretation of Results
| Observation | Interpretation | Recommended Action |
| Colorless or yellow solution and beads | Coupling is complete (>99.9%). | Proceed to the next Fmoc deprotection step. |
| Dark blue solution, colorless beads | Coupling is nearly complete. | Extend the coupling time or proceed to capping. |
| Light blue solution, dark blue beads | Coupling is incomplete.[11] | Recouple using a fresh solution of activated amino acid.[11] |
| Intense blue solution and beads | Coupling has failed.[10] | Check reagents and protocols, then recouple.[11] |
Protocol: Monitoring by HPLC Analysis
Cleaving the peptide from a small sample of resin and analyzing it via reverse-phase HPLC (RP-HPLC) is the most definitive method for assessing the success of a coupling step.[9]
Procedure
-
Sample Collection: After the coupling reaction, take a small, accurately weighed sample of the dried peptide-resin (approx. 2-5 mg).
-
Cleavage: Place the resin in a microcentrifuge tube. Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. For Asp(OtBu), a common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Add approximately 100-200 µL of the cleavage cocktail to the resin.
-
Incubation: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding 1 mL of cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the precipitated peptide. Carefully decant the ether. Wash the pellet again with cold ether to remove scavengers.
-
Analysis: Dry the crude peptide pellet under vacuum. Re-dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC analysis.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Visual Workflows and Diagrams
Visualizing the synthesis and decision-making process can help streamline the monitoring workflow.
Caption: Workflow for a single SPPS coupling and monitoring cycle.
References
- 1. jpt.com [jpt.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Application of Fmoc-Asp(OtBu)-OPfp in the Synthesis of Aspartic Acid-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing aspartic acid residues is a cornerstone of peptide chemistry, with wide-ranging applications in drug discovery, biochemistry, and materials science. The use of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH), and its activated form, Fmoc-Asp(OtBu)-OPfp (pentafluorophenyl ester), is a well-established and highly effective strategy in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of this compound in the synthesis of such peptides, with a focus on maximizing yield and purity while minimizing common side reactions.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group is favored for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. The tert-butyl (OtBu) group protects the β-carboxyl group of aspartic acid, preventing its participation in unwanted reactions during peptide chain elongation. The pentafluorophenyl (Pfp) ester is a highly reactive activating group for the α-carboxyl group, facilitating efficient peptide bond formation.[1] This combination of protecting and activating groups offers a robust methodology for the incorporation of aspartic acid into synthetic peptides.
Key Advantages of the this compound Strategy
-
High Reactivity and Coupling Efficiency: Pfp esters are highly reactive, leading to rapid and efficient coupling reactions. Kinetic studies have shown that Pfp esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[1] This high reactivity helps to drive the reaction to completion, minimizing the formation of deletion sequences, which are common impurities in SPPS.[2]
-
Reduced Side Reactions: The use of pre-activated this compound avoids the need for in situ activation with coupling reagents, which can sometimes lead to side reactions with the growing peptide chain.[1]
-
Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds, making them suitable for use in automated peptide synthesizers.[1]
-
Orthogonality: The Fmoc group is removed under basic conditions (typically with piperidine), while the OtBu group is removed under acidic conditions (typically with trifluoroacetic acid), providing an orthogonal protection scheme that is central to successful SPPS.[3]
Challenges: Aspartimide Formation
A primary challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide ring intermediate known as aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization, resulting in reduced yield and difficult purification.[4][5] The risk of aspartimide formation is sequence-dependent, being particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[4][6]
Strategies to mitigate aspartimide formation include:
-
Utilizing more sterically hindered side-chain protecting groups.[6]
-
Modifying the Fmoc deprotection conditions, for example, by adding hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution.[4][6]
-
Employing backbone protection strategies for particularly problematic sequences.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of different strategies in peptide synthesis involving aspartic acid.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Aspartic Acid Derivative | Rationale for Prevention | Reported Effectiveness in Preventing Aspartimide Formation | Reference(s) |
| Fmoc-Asp(OtBu)-OH | Standard protecting group with relatively low steric hindrance. | Low to Moderate | [4] |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the Mpe group shields the side-chain carbonyl. | High | [4] |
| Fmoc-Asp(OBno)-OH | Increased steric bulk of the Bno group provides significant protection. | Very High, reduced aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences. | [4] |
Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Effect on Aspartimide Formation | Reference(s) |
| 20% Piperidine in DMF | None (Standard) | Baseline for aspartimide formation | [4] |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly reduces aspartimide formation | [4] |
| 20% Piperidine in DMF | Formic Acid (e.g., 5%) | Efficiently prevents aspartimide side products | [4][7] |
Table 3: Crude Purity of a Model Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized with Different Coupling Methods
| Coupling Reagent/Method | Crude Purity (%) |
| PFP esters | >90 |
| HATU | High |
| HCTU | High |
Note: This data is for a model peptide and actual purities will be sequence-dependent. The use of PFP esters is shown to be a highly effective strategy for achieving high crude peptide purity.[2][8]
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of an aspartic acid-containing peptide using this compound.
Materials and Reagents
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether, cold
-
Coupling additives (optional, e.g., HOBt)
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.
-
-
Amino Acid Coupling (using this compound):
-
In a separate vial, dissolve 2-4 equivalents of this compound in DMF. For potentially faster coupling, 1-hydroxybenzotriazole (HOBt) can be added (2-4 equivalents).[10]
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test (a negative test indicates complete coupling).
-
-
Washing:
-
After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.[10]
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[10]
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10][11] TIS acts as a scavenger to trap the reactive tert-butyl cations released during the deprotection of the OtBu group, thus preventing side reactions.[7]
-
Cleavage Reaction:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[10]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Crude Peptide Analysis
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.[10]
-
HPLC Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient is a linear gradient from 5% to 65% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.[2]
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Mass Spectrometry: Confirm the identity of the synthesized peptide by mass spectrometry to ensure the correct molecular weight.
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Signaling pathway of aspartimide formation during Fmoc-based SPPS.
Caption: Logical relationships during the final cleavage and deprotection step in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Asp(OtBu)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The Fmoc/tBu strategy is a widely adopted method due to its milder reaction conditions compared to Boc/Benzyl chemistry.[1][2] This application note provides a detailed protocol for the manual synthesis of peptides incorporating the activated amino acid derivative, Fmoc-Asp(OtBu)-OPfp.
The use of pentafluorophenyl (Pfp) esters, such as in this compound, offers significant advantages in SPPS.[3] Pfp esters are highly reactive active esters that facilitate rapid and efficient peptide bond formation.[4][5] This high reactivity can lead to faster coupling times and help minimize undesirable side reactions.[4] Kinetic studies have shown that Pfp esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[4][6] Furthermore, pre-formed Pfp esters are stable, crystalline compounds, which avoids exposing the growing peptide chain to a separate, potentially harsh activating reagent.[4][5] This is particularly beneficial for synthesizing complex or sterically hindered peptides and can help to minimize racemization.[4]
This protocol will detail the step-by-step procedure for manual Fmoc-SPPS, including resin preparation, Fmoc deprotection, coupling of this compound, and final cleavage and deprotection of the synthesized peptide.
Data Presentation
The efficiency of each coupling and deprotection step is critical for the successful synthesis of the final peptide. The following table summarizes typical quantitative data expected during manual SPPS using Fmoc-amino acid-OPfp esters. Monitoring these parameters allows for the optimization of the synthesis protocol.
| Parameter | Method | Typical Value | Notes |
| Resin Loading | UV-Vis spectrophotometry of Fmoc cleavage | 0.4 - 0.8 mmol/g | Varies depending on the resin type and manufacturer's specifications. |
| Fmoc Deprotection Efficiency | UV-Vis spectrophotometry of piperidine-dibenzofulvene adduct | > 99% | Incomplete deprotection will result in deletion sequences. |
| Coupling Efficiency | Kaiser Test (Ninhydrin Test) | Negative result (colorless to faint yellow) | A positive result (deep blue) indicates incomplete coupling and requires a recoupling step. |
| Final Peptide Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | > 90% (crude) | Purity can be further improved by subsequent purification steps. |
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase peptide synthesis of a target peptide sequence using this compound. The protocol is based on a 0.1 mmol synthesis scale.
Materials
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Solution: this compound (3 equivalents) dissolved in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
-
Manual synthesis vessel with a sintered glass frit
-
Shaker or nitrogen bubbling system for agitation
Step 1: Resin Preparation and Swelling
-
Weigh 100-250 mg of Rink Amide resin (for a 0.1 mmol scale, depending on the resin substitution) into the manual synthesis vessel.[7]
-
Add DMF (5-10 mL per gram of resin) to swell the resin.
-
Agitate the resin slurry for at least 1 hour at room temperature.[8]
-
Drain the DMF using vacuum or nitrogen pressure.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF, approximately 10 mL per gram of resin) to the swollen resin.[9]
-
Agitate the mixture for 3 minutes at room temperature.[9]
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.[10]
Step 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2-3 mL).[10]
-
Add the dissolved activated amino acid solution to the deprotected resin in the reaction vessel.[10]
-
Agitate the mixture at room temperature for 1-2 hours. The high reactivity of the Pfp ester generally leads to rapid coupling.[4]
-
After the coupling is complete, drain the reaction solution.[10]
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).[10]
-
(Optional but Recommended) Perform a Kaiser Test: Take a few beads of the resin and perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[9] A deep blue color indicates incomplete coupling, and a recoupling step (repeating Step 3) is necessary.
Step 4: Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3, using the next desired Fmoc-amino acid) cycles for each subsequent amino acid in the peptide sequence.
Step 5: Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection by following the procedure in Step 2.
Step 6: Resin Washing and Drying
-
After the final deprotection and washing with DMF, wash the peptide-resin with DCM (3 x 10 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 4 hours, or preferably overnight.[11]
Step 7: Cleavage and Side-Chain Deprotection
Safety Note: Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, and safety glasses).[12]
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (Reagent K is a common choice for peptides with sensitive residues) to the resin (10-40 mL per gram of resin).[13]
-
Stir the mixture at room temperature for 1.5 to 2.5 hours.[13] Peptides containing multiple arginine residues may require longer deprotection times.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the manual solid-phase peptide synthesis.
Caption: Core chemical steps in one cycle of Fmoc-SPPS.
Caption: Experimental workflow for manual Fmoc-SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. csbio.com [csbio.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
Application Notes & Protocols: The Use of Fmoc-Asp(OtBu)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N-α-Fmoc-L-aspartic acid β-tert-butyl ester pentafluorophenyl ester (Fmoc-Asp(OtBu)-OPfp) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It covers the advantages of using pentafluorophenyl (PFP) active esters, outlines their application with various common resin types, and provides step-by-step protocols for their use. Special consideration is given to the notorious side reaction of aspartimide formation and strategies to minimize it.
Introduction: The Role of Activated Esters in SPPS
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin). Each addition requires the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate the formation of a peptide (amide) bond with the N-terminal amine of the resin-bound peptide.
This compound is a pre-activated amino acid derivative. The pentafluorophenyl (PFP) ester is a highly effective activating group due to the strong electron-withdrawing nature of the pentafluorophenyl ring, which makes the ester an excellent leaving group.[1][2]
Advantages of Using PFP Esters like this compound:
-
High Reactivity and Speed: PFP esters couple significantly faster than other active esters, such as p-nitrophenyl (ONp) esters.[1][3] This rapid reaction kinetic helps to reduce side reactions and can improve overall synthesis efficiency, particularly for sterically hindered couplings.[1][4]
-
Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate, in-situ activating reagent, which can reduce the occurrence of unwanted modifications.[1][2]
-
Stability: PFP esters are generally stable, crystalline compounds that are less susceptible to spontaneous hydrolysis compared to other esters like N-hydroxysuccinimide (NHS) esters, making them well-suited for automated SPPS.[1][5]
-
Minimized Racemization: The high reactivity and mild coupling conditions associated with PFP esters help to minimize the risk of racemization at the α-carbon of the amino acid.[1]
The Challenge of Aspartic Acid: Aspartimide Formation
A significant side reaction during the SPPS of peptides containing aspartic acid (Asp) is the formation of a stable five-membered succinimide ring, known as an aspartimide.[6][7] This cyclization is primarily promoted by the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal.[6][7]
Aspartimide formation is problematic because:
-
The ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl "iso-peptide".[7]
-
The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[7]
-
The resulting byproducts are often difficult to separate from the target peptide, complicating purification and reducing yields.[7]
The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[6][8] The use of the bulky tert-butyl (OtBu) side-chain protecting group on the aspartic acid residue, as in this compound, provides steric hindrance that helps to suppress this side reaction.[7][9]
Application with Different Resin Types
The choice of resin is critical as it determines the C-terminal functionality of the cleaved peptide. This compound is compatible with all common resins used in Fmoc-SPPS.
| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Characteristics |
| Wang Resin | Carboxylic Acid (-COOH) | Strong Acid (e.g., 95% TFA) | One of the most common resins for synthesizing C-terminal acids.[10][11] |
| Rink Amide Resin | Amide (-CONH₂) | Strong Acid (e.g., 95% TFA) | The standard choice for peptides requiring a C-terminal amide.[10][12] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) | Very Mild Acid (e.g., 1% TFA in DCM) | Ideal for producing fully protected peptide fragments or for peptides containing acid-sensitive modifications.[13][14] |
| Sieber Amide Resin | Amide (-CONH₂) | Mild Acid (e.g., 1-5% TFA in DCM) | More acid-sensitive than Rink Amide, useful for preparing protected peptide amides or sensitive sequences.[10][11] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on their specific peptide sequence and equipment.
General SPPS Workflow
The overall workflow for adding an amino acid during SPPS follows a cyclical process.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Protocol: Coupling of this compound to Rink Amide Resin
This protocol assumes a starting scale of 0.1 mmol on Rink Amide resin.
1. Resin Preparation:
-
Swell the Rink Amide resin (0.1 mmol) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[12]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[15]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).[15]
3. Coupling Reaction:
-
Dissolve this compound (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. Coupling is typically rapid, often complete within 30-60 minutes.[1]
-
Note: Unlike standard couplings with reagents like HBTU/HATU, the addition of a base (e.g., DIPEA) is generally not required for PFP esters.
4. Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative Kaiser test to check for the presence of free primary amines.[16]
- Positive Test (Blue Beads): Incomplete coupling. Continue the reaction for another 30 minutes and re-test.
- Negative Test (Colorless/Yellow Beads): Coupling is complete.
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents.
Protocol: Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the peptide sequence.
Caption: Decision guide for selecting a resin based on the desired C-terminus.
Cleavage from Wang or Rink Amide Resin: A standard cleavage cocktail is "Reagent K" or a simpler TFA/scavenger mixture. For a peptide containing Asp(OtBu), a typical cocktail is:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[19]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Cleavage from 2-Chlorotrityl (2-CTC) Resin (to yield a protected peptide):
-
Swell the resin in DCM.
-
Prepare a solution of 1-2% TFA in DCM. For very sensitive peptides, a solution of acetic acid/trifluoroethanol/DCM can be used.[18]
-
Add the cleavage solution to the resin and agitate for 5-10 minutes.
-
Drain the solution into a flask containing pyridine or DIPEA (to neutralize the TFA).
-
Repeat the cleavage step 2-3 times and combine the filtrates.
-
Evaporate the solvent to obtain the protected peptide.
Data Summary
The high reactivity of this compound generally leads to excellent performance across different resins, provided that standard SPPS best practices are followed.
| Parameter | Wang Resin | Rink Amide Resin | 2-CTC Resin | Notes |
| Typical Coupling Time | 30 - 60 min | 30 - 60 min | 45 - 75 min | Slightly slower on 2-CTC due to increased steric hindrance near the linkage site. |
| Relative Purity | High (>90%) | High (>90%) | High (>90%) | Purity is highly dependent on the peptide sequence and minimization of aspartimide formation. |
| Aspartimide Risk | Moderate | Moderate | Moderate | Risk is primarily sequence-dependent and influenced by the number of piperidine deprotection steps. Adding 0.1 M HOBt to the deprotection solution can further suppress aspartimide formation.[7][13] |
| Cleavage Yield | >95% | >95% | >95% | Yields are typically high with optimized cleavage protocols. |
Troubleshooting
-
Problem: Positive Kaiser test after extended coupling time.
-
Cause: Steric hindrance from the growing peptide chain or resin aggregation.
-
Solution: Double couple with a fresh solution of this compound. Ensure adequate resin swelling and agitation.
-
-
Problem: Significant byproducts with mass +14 Da or +56 Da in final peptide analysis.
-
Cause: Aspartimide formation, followed by ring-opening with piperidine (piperidide adduct) or water.
-
Solution: For future syntheses, add an acid additive like 0.1 M HOBt to the piperidine deprotection solution.[13] For particularly difficult sequences like Asp-Gly, consider using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[7]
-
Conclusion
This compound is a highly efficient and stable building block for incorporating aspartic acid residues in Fmoc-SPPS. Its high reactivity leads to rapid coupling times and high purity on a variety of standard resins, including Wang, Rink Amide, and 2-CTC. While the inherent risk of aspartimide formation with Asp residues remains, the use of the OtBu protecting group combined with optimized SPPS protocols makes this compound an excellent choice for the synthesis of Asp-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. rsc.org [rsc.org]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
How to avoid aspartimide formation when using Fmoc-Asp(OtBu)-OPfp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aspartimide formation, a critical side reaction in Fmoc solid-phase peptide synthesis (SPPS), particularly when using aspartic acid derivatives like Fmoc-Asp(OtBu)-OPfp.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS. The process is catalyzed by the basic conditions of the Fmoc deprotection step, typically involving piperidine. The backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group of Asp, forming a five-membered succinimide ring intermediate (the aspartimide).
This intermediate is unstable and can be subsequently attacked by nucleophiles like piperidine or water. This ring-opening leads to a mixture of undesired byproducts, including the correct α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized (D-aspartyl and D-isoaspartyl) versions of both. These impurities are often difficult to separate from the target peptide due to their similar masses and chromatographic properties, resulting in significantly reduced yield and purity.
Q2: I am using this compound. At which stage of the synthesis does aspartimide formation occur?
A2: Aspartimide formation does not occur during the coupling of the this compound active ester. The pentafluorophenyl (OPfp) ester is a highly reactive group designed to ensure rapid and efficient amide bond formation. The risk of aspartimide formation arises after the Asp residue has been successfully incorporated into the peptide chain. The side reaction is triggered during the subsequent Fmoc deprotection steps, where the peptide is repeatedly exposed to a basic reagent (e.g., 20% piperidine in DMF) to remove the Fmoc group from the N-terminus of the growing chain.
Q3: Which peptide sequences are most susceptible to this side reaction?
A3: The propensity for aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are the most prone to this side reaction. The lack of steric bulk allows the peptide backbone to adopt the necessary conformation for the nucleophilic attack to occur.
The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q4: How do reaction conditions like temperature and solvent affect aspartimide formation?
A4: Reaction conditions play a crucial role in the rate of aspartimide formation.
-
Temperature: Increased temperature significantly accelerates the reaction. This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are used to speed up reactions. Careful optimization is required to balance synthesis speed with the suppression of this side reaction.
-
Solvent: The polarity of the solvent has a strong influence, with higher polarity solvents leading to increased aspartimide formation.
Troubleshooting Guide
This guide addresses common issues related to aspartimide formation and provides targeted solutions.
Issue 1: Significant aspartimide-related byproducts are observed in my crude peptide.
-
Root Cause Analysis: The primary cause is the base-catalyzed formation of the aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This is particularly prevalent in susceptible sequences.
-
Solution: Modify Fmoc Deprotection Conditions The simplest strategy is to reduce the basicity of the Fmoc deprotection solution. This can be achieved by using a weaker base or by adding an acidic additive to buffer the standard piperidine solution.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive (in DMF) | Relative Aspartimide Formation | Notes |
| 20% Piperidine | None (Standard) | High | Standard condition, most likely to cause aspartimide formation. |
| 20% Piperidine | 0.1 M HOBt | Significantly Reduced | HOBt buffers the basicity, reducing the rate of cyclization. |
| 20% Piperidine | 5% Formic Acid | Reduced by up to 90% | Highly effective at suppressing the side reaction. |
| 5% Piperazine | 0.1 M HOBt | Significantly Reduced | Piperazine is a weaker base than piperidine. |
| ~50% Morpholine | None | Very Low | Morpholine is a weak base but may be less efficient for Fmoc removal in some sequences. |
Data is compiled from studies on model peptides and relative formation can be sequence-dependent.
-
Experimental Protocol 1: Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the reaction vessel. Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts.
-
Issue 2: My highly susceptible sequence (e.g., Asp-Gly) still shows significant byproduct formation even with modified deprotection conditions.
-
Root Cause Analysis: For the most problematic sequences, simply modifying the deprotection cocktail is often insufficient to fully suppress aspartimide formation. A more direct intervention is required.
-
Solution: Implement Backbone Protection or Use Sterically Hindered Protecting Groups These strategies provide a physical or electronic barrier to the intramolecular cyclization reaction.
-
Backbone Protection: This involves temporarily modifying the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile. The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , is extremely effective for Asp-Gly sequences. The Dmb group is cleaved during the final TFA cleavage step.
-
Sterically Hindered Side-Chain Protecting Groups: The standard tert-butyl (OtBu) group can be replaced with a bulkier ester group that physically blocks the approach of the backbone nitrogen.
Table 2: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation
-
| Aspartic Acid Derivative | Rationale for Prevention | Aspartimide Formation per Cycle (Asp-Gly sequence) | Cleavage |
| Fmoc-Asp(OtBu)-OH | Standard Protection | ~0.5% | Standard TFA |
| Fmoc-Asp(OMpe)-OH | Increased Steric Hindrance | Significantly Reduced vs. OtBu | Standard TFA |
| Fmoc-Asp(OBno)-OH | High Steric Hindrance | ~0.1% (Almost eliminated) | Standard TFA |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone Amide Protection | Near Complete Elimination | Dmb group removed by TFA |
| Fmoc-Asp(CSY)-OH | Side-chain Masking (C-C bond) | Complete Elimination | Requires specific deprotection (e.g., NCS) |
Data based on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH treated with 20% piperidine/DMF to simulate multiple deprotection cycles.
-
Experimental Protocol 2: Incorporation of a Backbone-Protected Dipeptide
-
Deprotection: Perform the final Fmoc deprotection on the peptide-resin as per standard procedure.
-
Dipeptide Preparation: In a separate vessel, dissolve 1.5-2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and a suitable coupling reagent (e.g., HATU/HCTU) in DMF.
-
Activation: Add 3-4 equivalents of a tertiary base (e.g., DIPEA) to the dipeptide solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin and allow the reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.
-
Washing: Wash the resin thoroughly with DMF. The synthesis can now proceed with the coupling of the next amino acid to the Gly residue of the dipeptide.
-
Issue 3: I need to completely eliminate aspartimide formation for a critical synthesis (e.g., GMP manufacturing).
-
Root Cause Analysis: The synthesis requires the highest possible fidelity, where even trace amounts of aspartimide-related impurities are unacceptable.
-
Solution: Utilize Advanced, Fail-Safe Strategies For the most challenging cases, strategies that completely prevent the cyclization mechanism are recommended.
-
Cyanosulfurylide (CSY) Protection: This novel strategy masks the side-chain carboxylic acid with a stable C-C bond, making the cyclization reaction impossible. The CSY group is completely stable to standard Fmoc SPPS conditions. It is removed under specific, orthogonal conditions using an electrophilic halogen species like N-chlorosuccinimide (NCS) prior to final cleavage. This method offers complete suppression of aspartimide formation.
-
N-Methylation: Using Fmoc-N-Me-Asp(OtBu)-OH introduces a methyl group on the α-nitrogen of the aspartic acid itself. This modification sterically hinders the backbone in a way that prevents cyclization. However, be aware that coupling the subsequent amino acid onto an N-methylated residue can be slower and may require optimized or double-coupling protocols.
-
Visual Diagrams
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Decision workflow for selecting an appropriate aspartimide prevention strategy.
Side reactions of Fmoc-Asp(OtBu)-OPfp and their prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-Asp(OtBu)-OPfp.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: I am observing a mass-neutral impurity and/or a +85 Da adduct in my crude peptide containing an Asp(OtBu) residue. What is the likely cause and how can I prevent it?
A1: This is a classic sign of aspartimide formation , the most significant side reaction associated with Asp-containing peptides in Fmoc-SPPS. The reaction is catalyzed by the basic conditions of the Fmoc-deprotection step (e.g., piperidine).
-
Mechanism: The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring (aspartimide). This initial cyclization is mass-neutral.
-
Adduct Formation: The unstable aspartimide intermediate can be attacked by piperidine (the base used for Fmoc removal) to form α- and β-piperidide adducts, which corresponds to a mass increase. It can also hydrolyze to a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1]
Troubleshooting and Prevention Strategies:
-
Modify Deprotection Conditions: Adding an acidic additive to the deprotection solution can suppress aspartimide formation. A common solution is to use 20% piperidine in DMF containing 0.1 M of an additive like HOBt.[2] Alternatively, using a weaker base like piperazine for Fmoc removal can also be effective.[2]
-
Use Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a more sterically hindered one can physically block the cyclization.[3]
-
Backbone Protection: Incorporating a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid following the Asp residue can prevent the initial cyclization.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid sequence immediately C-terminal to the aspartic acid residue significantly influences the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser[1]
The lack of steric bulk on the side chain of these residues allows the backbone nitrogen to more easily adopt the conformation required for nucleophilic attack on the Asp side chain.[1]
Q3: I am observing incomplete coupling when using this compound, especially with sterically hindered amino acids. What can I do?
A3: While this compound is a highly reactive ester, incomplete coupling can still occur, particularly with sterically hindered residues.
Troubleshooting and Prevention Strategies:
-
Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Use a Catalyst: The addition of 1-hydroxybenzotriazole (HOBt) can catalyze the coupling reaction and improve efficiency.[5]
-
Elevated Temperature: Microwave-assisted SPPS can enhance coupling efficiency, but care must be taken as elevated temperatures can also promote side reactions like racemization.[2]
Q4: Can racemization occur when using this compound?
A4: Yes, racemization is a potential side reaction during the activation and coupling of any amino acid, including this compound. The use of a pre-activated pentafluorophenyl ester generally minimizes racemization compared to in-situ activation methods.[5] However, certain conditions can increase the risk:
-
Prolonged activation times.
-
Excess base.
-
Elevated temperatures. [2]
Histidine and Cysteine are particularly susceptible to racemization.[6]
Prevention Strategies:
-
Control Temperature: Avoid excessive heat during coupling. For microwave synthesis, lowering the temperature can limit racemization.[2]
-
Optimize Base: Use a hindered base like collidine during coupling, especially for sensitive residues.[2]
-
Use Additives: The presence of additives like HOBt not only catalyzes coupling but can also suppress racemization.
Q5: Is hydrolysis of the OPfp ester a concern during coupling?
A5: Yes, hydrolysis of the activated OPfp ester is a potential side reaction that leads to the regeneration of the free carboxylic acid (Fmoc-Asp(OtBu)-OH) and prevents coupling. This is more likely to occur if there is residual water in the reaction solvents.[7]
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure that all solvents, particularly DMF, are of high purity and anhydrous.
-
Proper Reagent Handling: Store this compound and other reagents in a desiccator to prevent moisture absorption.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Aspartic Acid Derivative | Rationale for Prevention | Reported Effectiveness |
| Fmoc-Asp(OtBu)-OH | Standard protecting group with relatively low steric hindrance. | Low to Moderate[8] |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the 3-methylpent-3-yl (Mpe) group shields the side-chain carbonyl. | High[9] |
| Fmoc-Asp(OBno)-OH | Increased steric bulk of the 5-n-butyl-5-nonyl (Bno) group provides significant protection. | Very High, reduced aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences.[10] |
| Fmoc-N-Me-Asp(OtBu)-OH | Steric hindrance from the N-methyl group directly blocks cyclization. | Very High[8] |
Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Effect on Aspartimide Formation |
| 20% Piperidine in DMF | None (Standard) | Baseline for aspartimide formation. |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly reduces aspartimide formation.[2] |
| 5% Piperazine in DMF | 0.1 M HOBt | Reduces aspartimide formation.[11] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual SPPS
This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling:
-
Dissolve this compound (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), indicating incomplete coupling, a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection protocol (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to an excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Minimizing Aspartimide Formation during Fmoc Deprotection
This protocol is recommended for sequences prone to aspartimide formation.
-
Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 2 mL of the modified deprotection solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of the modified deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Proceed with Coupling: Continue with the standard coupling protocol as described in Protocol 1.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Strategies to prevent aspartimide formation.
Caption: General experimental workflow for SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Asp(OtBu)-OPfp Coupling for Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Asp(OtBu)-OPfp, particularly to sterically hindered amino acids.
Troubleshooting Guide
This guide addresses common issues observed during the coupling of this compound and other hindered amino acids, offering systematic approaches to identify and resolve them.
Issue: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue or purple beads) after coupling.
-
Presence of deletion sequences in the final peptide, corresponding to the missed hindered amino acid.
-
Low yield of the target peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent Activation | While this compound is a pre-activated ester not requiring an additional activator, its reactivity may be insufficient for highly hindered couplings.[1] Consider switching to a more potent in-situ activating reagent like HATU, HBTU, or PyBOP.[2] |
| Steric Hindrance | The bulky nature of the hindered amino acid physically obstructs the coupling reaction.[2] To overcome this, employ a "double coupling" strategy where the coupling step is repeated with fresh reagents.[2] |
| Suboptimal Reaction Time | Sterically hindered couplings are inherently slower.[2] Increase the reaction time, potentially from the standard 1-2 hours to overnight, to allow the reaction to proceed to completion.[1][2] |
| Inadequate Temperature | The activation energy for the coupling may not be reached at room temperature. Gently heating the reaction (e.g., to 40-50°C) can increase the reaction rate. However, this should be done with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative for driving difficult couplings to completion.[2] |
| Poor Resin Swelling/Solvation | Inadequate swelling of the resin or poor solvation of the growing peptide chain can limit the accessibility of the N-terminal amine. Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or use a solvent mixture such as DMF/DCM (1:1).[2] |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, physically blocking the coupling site. The use of NMP or the addition of chaotropic agents can help disrupt secondary structures and improve coupling efficiency. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue: Aspartimide Formation
Symptoms:
-
Presence of impurities with the same mass as the target peptide but different retention times in HPLC.
-
Formation of β-aspartyl peptides and racemized products.[3]
-
This side reaction is particularly prevalent in sequences where Asp is followed by Gly, Asn, or Ser.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Base-Catalyzed Cyclization | The piperidine used for Fmoc deprotection can catalyze the intramolecular cyclization of the aspartic acid residue to form a succinimide intermediate (aspartimide).[4] |
| Standard OtBu Protecting Group | The tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent aspartimide formation in susceptible sequences.[3] |
Strategies to Mitigate Aspartimide Formation:
| Strategy | Description | Reported Effectiveness |
| Use of Bulky Protecting Groups | Replace Fmoc-Asp(OtBu)-OH with derivatives containing more sterically demanding side-chain protecting groups. | Fmoc-Asp(OMpe)-OH: Shows improvement over OtBu. Fmoc-Asp(OBno)-OH: Virtually eliminates aspartimide formation.[3] |
| Backbone Protection | Utilize a dipeptide unit where the backbone amide nitrogen of the residue C-terminal to Asp is protected, for instance, with a 2,4-dimethoxybenzyl (Dmb) group (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). This physically prevents the cyclization. | Highly effective in preventing aspartimide formation.[3] |
| Modified Deprotection Conditions | Additives to the deprotection cocktail can suppress aspartimide formation. | Using 20% piperidine in DMF with 0.1 M HOBt or Oxyma can significantly reduce this side reaction.[5] |
Mechanism of Aspartimide Formation and Prevention
Caption: Mechanism of aspartimide formation and its prevention.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an "activated" amino acid?
A: this compound is a pentafluorophenyl (OPfp) ester of the Fmoc-protected aspartic acid derivative. OPfp is a good leaving group, making the carbonyl carbon of the amino acid highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. This pre-activation means that, in theory, no additional coupling reagents like HATU or DIC are required to form the peptide bond.[1]
Q2: When should I use this compound versus in-situ activation with reagents like HATU?
A: this compound can be advantageous for routine couplings as it simplifies the procedure by eliminating the need for an additional activation step. However, for particularly challenging couplings involving sterically hindered amino acids, in-situ activation with more potent reagents like HATU, HCTU, or COMU is generally recommended as they can achieve higher coupling efficiencies.[2][6]
Q3: Can I add HOBt or HOAt when using this compound?
A: Yes, additives like HOBt or its aza-derivatives (HOAt, HOOBt) can be used with OPfp esters.[1] These additives can act as catalysts, accelerating the coupling reaction and potentially reducing side reactions like racemization. A common protocol involves using 1 equivalent of an additive like HOOBt with 3 equivalents of the Fmoc-AA-OPfp ester.[1]
Q4: What are the ideal solvent conditions for coupling hindered amino acids?
A: While DMF is the most common solvent for solid-phase peptide synthesis, for difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a better choice due to its superior solvating properties.[2] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to disrupt secondary structures and improve reaction kinetics.[2]
Q5: How can I monitor the completeness of the coupling reaction?
A: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow beads) suggests the reaction has gone to completion. For N-alkylated or other secondary amines, a different test like the chloranil test is required.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a general guideline for using pre-activated pentafluorophenyl esters.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 equivalent relative to resin loading) (Optional, for enhanced reactivity)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and optionally HOOBt (1 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 1 to 4 hours. For hindered couplings, the reaction time may need to be extended to overnight.[1]
-
Monitoring: Perform a Kaiser test to check for completeness. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: HATU-Mediated Coupling of a Hindered Amino Acid
This protocol is recommended for challenging couplings where pre-activated esters may be insufficient.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 45-60 minutes.[2]
-
Monitoring: Perform a Kaiser test. If the result is positive, a second coupling is recommended.
-
Second Coupling (if necessary): Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Washing: Thoroughly wash the resin with DMF or NMP (3-5 times).
Experimental Workflow for a Hindered Amino Acid Coupling
References
Fmoc-Asp(OtBu)-OPfp solubility issues and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-Asp(OtBu)-OPfp during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pre-activated form of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group, and the alpha-carboxylic acid is activated as a pentafluorophenyl (OPfp) ester. The OPfp ester is a highly reactive leaving group, which facilitates rapid and efficient amide bond formation during solid-phase peptide synthesis (SPPS). This high reactivity can help to minimize side reactions and is particularly useful for coupling sterically hindered amino acids.[1][2]
Q2: What are the common solvents for dissolving this compound?
The most common solvent for dissolving this compound is N,N-Dimethylformamide (DMF). Other polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) can also be used, particularly for Fmoc-protected amino acids that are difficult to dissolve.[3]
Q3: Is this compound soluble in DMF?
Yes, this compound is generally soluble in DMF. A common specification is that 0.5 mmoles of the compound should be "clearly soluble" in 3 ml of DMF.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be employed to aid dissolution. However, prolonged heating or high temperatures should be avoided as this can lead to degradation of the activated ester and potentially increase the risk of side reactions.
Q5: Does the purity of the solvent affect the solubility of this compound?
Absolutely. The quality of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, which can react with the Fmoc group and affect the solubility and reactivity of the amino acid derivative. It is crucial to use high-purity, amine-free solvents for peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solubility during your experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound is not dissolving completely in DMF at room temperature. | Insufficient Solvent Volume: The concentration of the reagent may be too high for the given solvent volume. | Increase the volume of DMF gradually until the solid is fully dissolved. Refer to the quantitative solubility data below for guidance. |
| Low-Quality Solvent: The presence of impurities or degradation products in the DMF can hinder dissolution. | Use fresh, high-purity, amine-free DMF. Consider using a solvent from a newly opened bottle. | |
| Aggregation: Fmoc-protected amino acids, especially those with bulky protecting groups, can sometimes aggregate, reducing their solubility. | Try gentle sonication for a short period to break up any aggregates. | |
| Precipitation occurs after initial dissolution. | Temperature Fluctuation: A drop in temperature can cause the compound to precipitate out of a saturated solution. | Maintain a consistent temperature. If necessary, gently warm the solution before use. |
| Solvent Evaporation: Leaving the solution exposed to the air can lead to solvent evaporation and increased concentration, causing precipitation. | Keep the vial containing the solution tightly capped when not in use. | |
| The solution of this compound appears cloudy or contains suspended particles. | Incomplete Dissolution: The reagent may not have fully dissolved. | Follow the recommendations for incomplete dissolution above (increase solvent volume, use high-quality solvent, sonicate). |
| Hydrolysis of the Activated Ester: The OPfp ester is sensitive to moisture and can hydrolyze, leading to the formation of the less soluble Fmoc-Asp(OtBu)-OH. | Ensure that all glassware and solvents are anhydrous. Handle the reagent in a dry environment (e.g., under an inert atmosphere). | |
| Low coupling efficiency is observed in the peptide synthesis. | Poor Solubility Leading to Inaccurate Concentration: If the reagent is not fully dissolved, the actual concentration in solution will be lower than calculated, leading to incomplete coupling. | Ensure complete dissolution before adding the reagent to the synthesis vessel. |
| Degradation of the Activated Ester: The high reactivity of the OPfp ester also makes it susceptible to degradation, especially in the presence of nucleophiles (e.g., water, amines in degraded DMF). | Prepare the solution of this compound immediately before use. Avoid storing the solution for extended periods. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and a related compound.
| Compound | Solvent | Concentration | Observation |
| This compound | DMF | 0.5 mmol in 3 ml (~0.17 M) | Clearly soluble |
| Fmoc-Asp(OtBu)-OH | DMSO | 200 mg/mL (~486 mM) | Soluble (ultrasonication needed)[4] |
Experimental Protocols
Protocol for Dissolving this compound for SPPS
-
Preparation: Ensure all glassware is clean and dry. Use fresh, high-purity, amine-free DMF.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF to the vial. A common starting point is a concentration of approximately 0.17 M (e.g., 0.5 mmol in 3 ml).
-
Dissolution: Gently swirl the vial to dissolve the solid. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Immediate Use: Use the freshly prepared solution immediately in your peptide synthesis protocol to avoid degradation of the activated ester.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound.
References
Technical Support Center: Troubleshooting Incomplete Deprotection after Fmoc-Asp(OtBu)-OPfp Coupling
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc group deprotection following the coupling of Fmoc-Asp(OtBu)-OPfp during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Fmoc Deprotection
Question: I suspect incomplete Fmoc deprotection after coupling this compound. What are the initial steps to diagnose the problem?
Answer: Initial diagnosis involves a combination of qualitative colorimetric tests on the resin and rigorous analytical techniques on a cleaved sample of the peptide.
-
Qualitative On-Resin Analysis:
-
Kaiser Test (Ninhydrin Test): This is the most common method to detect free primary amines. After the deprotection step, a positive test (dark blue/purple beads) indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached, indicating incomplete deprotection.[1][2]
-
-
Quantitative Analysis of a Cleaved Peptide Sample:
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method.[1] Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[1]
-
Question: My Kaiser test is negative or weak, and/or my HPLC/MS analysis confirms the presence of an Fmoc-adduct. What are the common causes and solutions?
Answer: A negative or weak Kaiser test points to inefficient Fmoc removal. The most common causes and their solutions are outlined below:
-
Deprotection Reagent Issues:
-
Reaction Conditions:
-
Insufficient Deprotection Time: While standard protocols are often sufficient, "difficult" sequences or those prone to aggregation may require longer reaction times.[2][3]
-
Low Temperature: Reactions performed at lower than ambient temperature can be sluggish. Ensure your synthesis is running at a consistent room temperature.[2]
-
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: The sequence surrounding the Asp(OtBu) residue can sterically hinder the approach of the piperidine base.
-
Peptide Aggregation: On-resin aggregation and the formation of secondary structures like beta-sheets can prevent the deprotection reagent from accessing the Fmoc group.[3][4] This is a common cause of incomplete deprotection.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the efficiency of Fmoc deprotection for a difficult sequence containing Asp(OtBu)?
A1: For challenging sequences, several strategies can be employed:
-
Extended Deprotection Time: Increase the deprotection time or perform a second treatment with a fresh piperidine solution. For example, a 5-minute treatment followed by a 15-20 minute treatment with fresh reagent can be effective.[5]
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 40-50°C) can help disrupt aggregation.[2]
-
Use of a Stronger Base: For very difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2][6] A common cocktail is 2% DBU in DMF.[2]
Q2: I'm concerned about aspartimide formation with Asp(OtBu) when using a stronger base like DBU. How can I mitigate this side reaction?
A2: The concern about aspartimide formation, especially in sequences like Asp-Gly or Asp-Asn, is valid as DBU is a strong catalyst for this side reaction.[5][6] To counteract this, you can:
-
Use a DBU/Piperidine Cocktail: A mixture of 2% DBU and 2% piperidine in DMF can provide a balance of high deprotection efficiency and minimized side reactions.[5]
-
Add an Acidic Additive: The inclusion of a weak acid, such as formic acid, in the deprotection cocktail can suppress aspartimide formation. A recommended mixture is 5% piperazine, 2% DBU, and 1% formic acid in DMF.[5]
-
Use Alternative Protecting Groups: For sequences highly prone to aspartimide formation, consider using alternative side-chain protecting groups for aspartic acid, such as OMpe or OBno, which are designed to minimize this side reaction.[7]
Q3: Does the use of this compound introduce any specific challenges for deprotection?
A3: Fmoc-amino acid-OPfp esters are highly activated esters that facilitate rapid coupling, often without the need for additional coupling reagents.[8] While this high reactivity is beneficial for the coupling step, it does not directly affect the subsequent Fmoc deprotection. However, a very efficient coupling reaction might mask underlying issues with peptide aggregation that can later hinder deprotection. If you are experiencing incomplete deprotection after using an OPfp ester, the root cause is likely related to the factors mentioned above (reagent quality, reaction conditions, or peptide sequence) rather than the OPfp leaving group itself.
Q4: How can I use UV-Vis spectrophotometry to monitor Fmoc deprotection?
A4: Many automated peptide synthesizers monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[1] A plateau in this absorbance indicates that the reaction is complete. If the absorbance curve is unusually broad or fails to return to the baseline, it may signal slow or incomplete deprotection.[1][9]
Data Summary
Table 1: Deprotection Cocktails for Hindered Fmoc Groups
| Deprotection Cocktail | Composition | Advantages | Disadvantages | Recommended Use |
| Standard Piperidine | 20% Piperidine in DMF | Well-established, lower risk of side reactions.[5] | May be too slow for sterically hindered residues.[5] | Standard deprotection for non-hindered residues. |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | Very fast and effective for sterically hindered residues.[5] | Significantly increases the risk of aspartimide formation.[5] | For persistent incomplete deprotection where extended piperidine treatment fails. |
| DBU/Piperazine/Formic Acid | 5% Piperazine, 2% DBU, 1% Formic Acid in DMF | High deprotection efficiency with minimized aspartimide formation.[5] | More complex reagent preparation. | For deprotecting Fmoc-Asp(OtBu) in sequences known to be prone to aspartimide formation.[5] |
Experimental Protocols
Kaiser Test (Ninhydrin Test)
This qualitative test detects the presence of free primary amines on the resin.
-
Reagents:
-
Procedure:
-
Interpretation of Results:
DBU-Based Deprotection for Difficult Sequences
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[5]
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU-based deprotection solution to the resin.
-
Agitate the mixture at room temperature. A short treatment of 2-5 minutes is often sufficient. It is recommended to perform two shorter treatments (e.g., 2 x 2 minutes).[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (7-10 times) to remove all traces of the strong base before the next coupling step.[1]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Competing pathways of deprotection and aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Asp(OtBu)-OPfp
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Asp(OtBu)-OPfp. The primary focus is on addressing challenges related to peptide purity and the mitigation of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides synthesized with this compound?
A1: The main challenge is the formation of aspartimide, a cyclic side product that occurs during the piperidine-mediated Fmoc-deprotection step.[1][2] This side reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain ester. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides, as well as racemized peptides, which are often difficult to separate from the target peptide, resulting in reduced yield and purity.[1][3]
Q2: Which peptide sequences are particularly susceptible to aspartimide formation?
A2: Sequences with a small amino acid residue immediately following the aspartic acid are most prone to aspartimide formation. Common problematic motifs include Asp-Gly, Asp-Asn, and Asp-Ser.[3][4] The lack of steric hindrance from the subsequent residue's side chain allows the peptide backbone to adopt a conformation that facilitates the intramolecular cyclization.[3]
Q3: What are the initial signs of aspartimide formation in my crude peptide analysis?
A3: During RP-HPLC analysis of the crude peptide, aspartimide formation is often indicated by the presence of multiple, closely eluting peaks near the main product peak. Mass spectrometry can confirm the presence of impurities with the same mass as the target peptide (isomeric impurities) or with a mass corresponding to the addition of piperidine to the aspartimide ring.[1]
Q4: How can I minimize aspartimide formation during solid-phase peptide synthesis (SPPS)?
A4: Several strategies can be employed to minimize aspartimide formation:
-
Modified Deprotection Conditions: Using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection can be effective, though it may increase the risk of other side reactions.[5] Alternatively, adding an acidic additive such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid to the standard 20% piperidine in DMF deprotection solution can help suppress aspartimide formation.[2]
-
Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can sterically hinder the intramolecular cyclization.[6][7]
-
N-Methylation: Using Fmoc-N-Me-Asp(OtBu)-OH prevents the initial deprotonation of the backbone amide nitrogen, thus inhibiting the aspartimide formation pathway.[3][8]
-
Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid preceding aspartic acid can prevent aspartimide formation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing Asp(OtBu).
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Multiple peaks of similar mass in HPLC/MS of crude peptide | High level of aspartimide formation during SPPS. | 1. Optimize Fmoc-Deprotection: For future syntheses, switch to a deprotection cocktail containing 2% DBU and 2% piperidine in DMF for sterically hindered residues, or 5% piperazine, 2% DBU, and 1% formic acid in DMF for sequences prone to aspartimide formation.[5] 2. Employ Alternative Monomers: For critical sequences, re-synthesize the peptide using Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or Fmoc-N-Me-Asp(OtBu)-OH at the problematic position.[6][8] |
| Low recovery after purification | Co-elution of the target peptide with aspartimide-related impurities. | 1. Adjust HPLC Gradient: Use a shallower gradient during RP-HPLC to improve the resolution between the target peptide and impurities.[9] 2. Alternative Chromatography: Consider using a different chromatography mode, such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC), which separates based on charge and polarity, respectively.[10] |
| Incomplete cleavage from the resin or incomplete side-chain deprotection | Inefficient cleavage cocktail or insufficient cleavage time. | 1. Use an Appropriate Cleavage Cocktail: For most sequences, a mixture of TFA/TIS/water (95:2.5:2.5) is sufficient. For peptides containing sensitive residues like Cys, Met, or Trp, use Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[11] 2. Extend Cleavage Time: For sluggish deprotection, especially of N-terminal Asn(Trt) residues, extend the cleavage time to 4 hours.[11] |
| Peptide aggregation during purification | Hydrophobic nature of the peptide sequence. | 1. Modify Mobile Phase: Add chaotropic salts like guanidinium chloride to the mobile phase to disrupt hydrogen bonding. 2. Change Solvent: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent to improve solubility.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
Protocol 2: DBU-Based Fmoc-Deprotection for Hindered Residues
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU-based deprotection solution to the resin.
-
Agitate the mixture at room temperature for 2-5 minutes. It is recommended to perform two shorter treatments (e.g., 2 x 2 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).[5]
Protocol 3: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[3]
-
Prepare a cleavage cocktail. For most peptides, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective. For peptides with sensitive residues, Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) is recommended.[11]
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 4: Reversed-Phase HPLC (RP-HPLC) Purification
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[12]
-
Filter the sample through a 0.2 µm or 0.45 µm filter before injection.[12]
-
Equilibrate the C18 RP-HPLC column with the starting mobile phase composition.
-
Inject the sample and elute the peptide using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Fmoc-N-Me-Asp(OtBu)-OH
| Deprotection Condition | Advantages | Disadvantages | Recommended Use |
| 20% Piperidine in DMF | Standard, well-established, lower risk of side reactions.[5] | May be too slow or inefficient for sterically hindered N-methylated residues, leading to incomplete deprotection.[5] | Standard deprotection for non-hindered residues. |
| 2% DBU / 2% Piperidine in DMF | Very fast and effective for sterically hindered residues.[5] | Significantly increases the risk of aspartimide formation.[5] | Troubleshooting incomplete deprotection of sterically hindered residues. |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Balances fast deprotection with suppression of aspartimide formation.[5] | More complex reagent preparation. | For sequences known to be prone to aspartimide formation.[5] |
Table 2: Effectiveness of Different Aspartic Acid Protecting Groups in Suppressing Aspartimide Formation
Data adapted from a study on the scorpion toxin II peptide (VKDXYI) after treatment with 20% piperidine in DMF for 200 minutes.
| Fmoc-Asp Derivative | Aspartimide Formation (%) for X=N | Aspartimide Formation (%) for X=R | D-Aspartate Formation (%) for X=N | D-Aspartate Formation (%) for X=R |
| Fmoc-Asp(OtBu)-OH | High | High | High | High |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Moderate | Moderate |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | Almost Undetectable | Low | Low |
(Note: Specific quantitative values were not provided in the source, but the relative performance is indicated.)[6]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting logic for peptide purification.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. HPLC Purification of Peptides [protocols.io]
Impact of base selection on Fmoc-Asp(OtBu)-OPfp coupling and side reactions
This guide provides researchers, scientists, and drug development professionals with detailed information on the impact of base selection during the coupling of Fmoc-Asp(OtBu)-OPfp in solid-phase peptide synthesis (SPPS). It offers troubleshooting advice and frequently asked questions to help minimize common side reactions and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the coupling of Aspartic Acid (Asp) residues in Fmoc-SPPS?
The most significant side reaction is aspartimide formation . This is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue.[1] This reaction is catalyzed by bases used during both the Fmoc deprotection step (e.g., piperidine) and the coupling step.[2] Aspartimide formation can lead to several undesirable by-products, including:
-
α- and β-peptides: Ring-opening of the aspartimide intermediate can occur at two positions, leading to a mixture of the desired α-linked peptide and the isomeric β-peptide.[3]
-
Racemization: The succinimide intermediate is prone to epimerization, which can result in a loss of chiral purity at the Asp residue.[1]
-
Chain Termination: The aspartimide ring can be opened by nucleophiles like piperidine (from the deprotection step), forming piperidide adducts that terminate the peptide chain.[1]
-
Piperazine-2,5-dione (DKP) formation: In some sequences, particularly at the N-terminus, the aspartimide intermediate can lead to the formation of DKPs, causing chain termination.
This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1]
Q2: How does the choice of tertiary base during the coupling step influence aspartimide formation?
While the primary cause of aspartimide formation is the repeated exposure to piperidine during Fmoc deprotection, the tertiary amine used as a catalyst during the coupling step also plays a crucial role.[2][4] The base's function is to deprotonate the incoming amino acid's carboxyl group (if not pre-activated) and maintain basic conditions for the reaction. However, a strong or sterically unhindered base can also deprotonate the backbone amide nitrogen of the residue C-terminal to the Asp, initiating the cyclization to form aspartimide.
Therefore, the key properties of the base to consider are its basicity (pKa) and steric hindrance .
-
Stronger bases (higher pKa) can increase the rate of the side reaction.
-
Sterically hindered bases are less likely to access the backbone amide proton, thus reducing the risk of initiating aspartimide formation.
Q3: Which bases are recommended for coupling this compound to minimize side reactions?
For sensitive couplings like that of this compound, especially in sequences prone to aspartimide formation, the use of a sterically hindered and moderately basic amine is recommended. 2,4,6-Collidine is often suggested as a superior alternative to the more commonly used N,N-Diisopropylethylamine (DIPEA).[5]
-
2,4,6-Collidine: Its bulky methyl groups provide significant steric hindrance around the nitrogen atom, making it an effective, non-nucleophilic proton scavenger while minimizing side reactions.
-
N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and can sometimes be a better choice, although it is less sterically hindered than collidine.
-
N,N-Diisopropylethylamine (DIPEA): While widely used due to its strong basicity and hindered nature, its smaller profile compared to collidine can still allow it to promote side reactions in susceptible sequences.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency for Asp residue | Steric hindrance of the activated Asp derivative or aggregating peptide sequence. | 1. Switch to a more powerful coupling reagent like HATU or HCTU.[6] 2. Perform a double coupling. 3. Increase the coupling time to 1-2 hours.[6] |
| Presence of a major impurity with the same mass as the target peptide | Aspartimide formation leading to the generation of β-aspartyl peptide, which often co-elutes with the desired product.[4] | 1. Change the coupling base: Replace DIPEA with the more sterically hindered 2,4,6-Collidine.[5] 2. Use a bulkier side-chain protecting group: Consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH for highly problematic sequences.[4] |
| Presence of multiple impurities, including terminated sequences | Significant aspartimide formation leading to piperidide adducts and other degradation pathways. | 1. Implement the base and protecting group strategies mentioned above. 2. For Fmoc deprotection, consider adding an additive like 0.1 M HOBt to the piperidine solution to suppress base-catalyzed side reactions. |
Data Presentation
The selection of a base involves a trade-off between reactivity and the potential for side reactions. The following table summarizes the properties of common tertiary amines used in SPPS.
| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Key Characteristics & Recommendations |
| N,N-Diisopropylethylamine (DIPEA) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | 10.75 | Moderate | Widely used, effective base. However, it can promote side reactions like racemization and aspartimide formation in sensitive sequences.[5] |
| N-Methylmorpholine (NMM) |
| 7.38 | Low | A weaker base that is less likely to cause side reactions. Its low steric hindrance may be a disadvantage in some contexts. Good for mixed anhydride couplings.[7] |
| 2,4,6-Collidine |
| 7.43 | High | Highly recommended for minimizing side reactions. Its steric bulk effectively prevents it from deprotonating the backbone amide, thus suppressing aspartimide formation.[5] |
Visualizations
The following diagrams illustrate the chemical pathways and logical workflows discussed.
Caption: Reaction pathways for this compound coupling.
Caption: Troubleshooting logic for Asp coupling side reactions.
Experimental Protocols
Recommended Protocol for Low-Side-Reaction Coupling of this compound
This protocol is designed to minimize aspartimide formation during the coupling of this compound, particularly for sensitive sequences.
1. Materials and Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
2. Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF to remove all residual piperidine.
-
Amino Acid Solution Preparation: In a separate reaction vial, dissolve this compound (3-5 eq.) in DMF.
-
Base Addition: Add 2,4,6-Collidine (6-10 eq.) to the amino acid solution.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to check for the disappearance of free primary amines.[6]
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.
Note: For extremely difficult sequences, using a more advanced protecting group like Fmoc-Asp(OBno)-OH in place of Fmoc-Asp(OtBu)-OH should be considered for near-complete suppression of aspartimide formation.[4]
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Minimizing racemization during Fmoc-Asp(OtBu)-OPfp activation and coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization and aspartimide formation during the activation and coupling of Fmoc-Asp(OtBu)-OH and its active esters like OPfp.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-Asp(OtBu) chemistry, and why is it a major problem?
A1: Racemization is the conversion of a stereochemically pure amino acid (the L-enantiomer) into a mixture of both L- and D-enantiomers.[1] This loss of chiral integrity is a significant issue in peptide synthesis as it can drastically alter the peptide's 3D structure, biological activity, and therapeutic efficacy.[1]
For Aspartic acid, racemization is intimately linked to a side reaction called aspartimide formation . This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[2] The backbone amide nitrogen attacks the Asp side-chain ester, forming a cyclic succinimide intermediate known as an aspartimide.[2][3] This unstable ring can then be re-opened by a nucleophile (like piperidine or water), leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized D-aspartyl forms.[2][3] These impurities are often difficult to separate from the target peptide due to their similar masses.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation and subsequent racemization?
A2: The amino acid residue immediately C-terminal to the aspartic acid plays a crucial role. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic motifs are:
The lack of steric bulk on the side chains of these residues allows the peptide backbone to adopt the conformation necessary for the nucleophilic attack that initiates aspartimide formation.[2][3]
Q3: How do my coupling conditions affect racemization?
A3: Several factors during the coupling step can significantly influence the rate of racemization:
-
Coupling Reagents: Carbodiimide reagents (e.g., DCC, DIC) can cause racemization if used alone. They must be used with racemization-suppressing additives.[6][7] Uronium/aminium reagents (e.g., HBTU, HATU) can also cause some degree of racemization.[8]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential for minimizing racemization.[4][6] HOAt is generally more effective than HOBt.[7][9] This is because the nitrogen atom in its pyridine ring makes it more acidic and better at stabilizing the active ester intermediate, accelerating the desired coupling reaction and reducing the time the amino acid is susceptible to racemization.[9]
-
Temperature: Higher temperatures accelerate the rate of racemization.[6][10] This is particularly critical in microwave-enhanced peptide synthesis, where lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive residues.[11][12]
-
Solvents: Less polar solvents can help reduce racemization.[6] While DMF is common, solvents like 2-methyltetrahydrofuran (2-MeTHF), tetrahydrofuran (THF), and acetonitrile (ACN) have been shown to reduce racemization compared to DMF.[13][14][15]
-
Base: The choice and amount of base (e.g., DIPEA, collidine) used during coupling can impact racemization. Sterically hindered bases like collidine are sometimes used to minimize the base-catalyzed removal of the α-proton, which is a key step in the racemization mechanism.[10][11]
Q4: My analysis shows byproducts related to aspartimide formation. How can I modify my Fmoc-deprotection step to prevent this?
A4: Since aspartimide formation is base-catalyzed, modifying the deprotection step is a primary strategy for control:
-
Use Additives: Adding 0.1 M HOBt to the 20% piperidine/DMF deprotection solution can significantly reduce aspartimide formation.[4][11][16]
-
Use a Weaker Base: Replacing piperidine with a weaker base like piperazine has been shown to be effective at removing the Fmoc group while suppressing the side reaction.[11][16]
-
Use DBU with Caution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong base that can accelerate Fmoc removal but is also known to catalyze aspartimide formation.[17] If used, it should be in a low concentration cocktail, for example, 2% DBU and 2% piperidine in DMF.[17][18]
Q5: Are there alternative protecting groups for the Asp side chain that are less prone to this issue than OtBu?
A5: Yes, increasing the steric bulk of the side-chain protecting group can physically block the formation of the succinimide ring.[16][19] While the standard Fmoc-Asp(OtBu)-OH is widely used, several alternatives have shown improved performance in minimizing aspartimide formation:
It's important to note that the protecting group needs to be not only bulky but also somewhat flexible to be effective.[16]
Q6: What is "backbone protection" and how can it completely prevent aspartimide formation?
A6: Backbone protection is a strategy that modifies the peptide backbone itself to prevent the intramolecular cyclization reaction. This is one of the most effective methods to completely eliminate aspartimide formation.[3] There are two main approaches:
-
N-Alkylation of Aspartic Acid: Using Fmoc-N-Me-Asp(OtBu)-OH introduces a methyl group on the α-nitrogen of the aspartic acid.[2][20] This methyl group sterically hinders the backbone, preventing the conformation required for the side-chain attack. However, this modification can make the subsequent coupling onto the N-methylated residue more difficult, often requiring stronger coupling reagents or double coupling.[20]
-
Use of Dmb/Hmb Dipeptides: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid C-terminal to the Asp residue also provides steric hindrance that blocks the reaction.[4][19] These groups are introduced by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[16] The Dmb/Hmb group is then removed during the final TFA cleavage.[19]
Troubleshooting Guide & Logic Diagrams
If you have detected significant racemization or aspartimide-related byproducts, use the following decision tree to identify and solve the issue.
Caption: A decision tree for troubleshooting common causes of racemization and aspartimide formation.
The following diagram illustrates the chemical pathway leading from the protected aspartyl residue to racemized byproducts.
Caption: Base-catalyzed formation of an aspartimide intermediate leads to racemization and side products.
Quantitative Data Summary
The choice of reagents can have a quantifiable impact on the level of racemization.
Table 1: Comparison of Epimerization with HOBt vs. HOAt Additives This data from a study by Carpino highlights the significant reduction in epimerization when HOAt is used in place of HOBt for a difficult coupling.[7][9]
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18%[7][9] |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% [7][9] |
Table 2: Relative Effectiveness of Asp Side-Chain Protecting Groups The following table provides a qualitative comparison of different side-chain protecting groups in their ability to suppress aspartimide formation.
| Protecting Group | Structure | Steric Hindrance | Flexibility | Effectiveness in Suppressing Aspartimide Formation | Reference(s) |
| OtBu | tert-Butyl | Standard | Low | Standard (Baseline) | [3] |
| OMpe | 3-methylpent-3-yl | High | Moderate | Good | [16][19] |
| ODie | 2,3,4-trimethylpent-3-yl | Very High | Moderate | Very Good | [16] |
| OBno | 5-n-butyl-5-nonyl | Very High | High | Excellent | [3] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle with Minimized Racemization
This protocol is designed for coupling amino acids, including Fmoc-Asp(OtBu)-OH, where racemization is a concern.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF containing 0.1 M HOBt.[11][16] Agitate for 5-10 minutes, drain, and repeat with fresh solution for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HOAt in DMF.[6][9]
-
Add 3-5 equivalents of DIC to the amino acid/HOAt solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
If possible, perform the coupling at a reduced temperature (e.g., 0°C to room temperature).[6]
-
-
Agitation: Agitate the mixture for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.[20]
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Sterically Hindered Fmoc-N-Me-Asp(OtBu)-OH
This protocol is adapted for the efficient incorporation of sterically hindered residues that prevent aspartimide formation via backbone protection.[2][20]
-
Deprotection & Washing: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-N-Me-Asp(OtBu)-OH and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of a hindered base like DIPEA or Collidine to the amino acid solution.[2][20]
-
Allow the mixture to pre-activate for 2-5 minutes.[20]
-
Add the activated amino acid solution to the deprotected resin.
-
-
Agitation & Monitoring: Agitate for 2-4 hours. A standard Kaiser test will be negative due to the secondary amine, so a chloranil test may be used. Double coupling is often necessary for these residues.
-
Final Wash: Drain and wash the resin as described in Protocol 1.
The workflow for these protocols can be visualized as follows:
Caption: A generalized workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. media.iris-biotech.de [media.iris-biotech.de]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving Yield in Peptide Synthesis with Fmoc-Asp(OtBu)-OPfp
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals to enhance peptide synthesis yield and purity when utilizing Fmoc-Asp(OtBu)-OPfp.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over in-situ activation of Fmoc-Asp(OtBu)-OH?
This compound is a pre-activated pentafluorophenyl (Pfp) ester of Fmoc-L-aspartic acid(β-t-butyl ester). The primary advantages of using this pre-activated form include:
-
Reduced Risk of Racemization: The use of pre-formed active esters like OPfp esters can reduce the risk of racemization that might occur during in-situ activation, especially for sensitive amino acids.
-
Convenience and Efficiency: As they do not require an additional activation step, Fmoc-amino acid-OPfp esters can be directly dissolved and added to the coupling reaction, streamlining the synthesis workflow.
-
High Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, which can facilitate faster and more efficient amide bond formation. This can be particularly beneficial for sterically hindered couplings.
Q2: What is the primary cause of low yield and impurities when using this compound?
The most significant side reaction leading to low yield and impurities when incorporating an Asp(OtBu) residue is aspartimide formation . This intramolecular cyclization occurs under the basic conditions of the repetitive Fmoc-deprotection steps (typically with piperidine). The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring. This aspartimide can then be opened by a nucleophile (like piperidine or water) to form a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, as well as racemized products, which are often difficult to separate from the target peptide.[1][2][3][4]
Q3: Is aspartimide formation more or less likely with this compound compared to other activation methods?
Aspartimide formation is primarily dependent on the basic conditions of the Fmoc deprotection steps and the peptide sequence itself, rather than the activation method.[5] However, the high reactivity of OPfp esters can lead to faster coupling times. Shorter coupling times can be advantageous as they reduce the overall time the peptide is exposed to potentially basic coupling conditions (if additives are used), which could indirectly help in minimizing side reactions.
Q4: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The residue immediately following the aspartic acid plays a crucial role. Sequences where the C-terminal amino acid to Asp is Glycine (Asp-Gly) are the most problematic due to the lack of steric hindrance. Other sequences prone to this side reaction include Asp-Asn, Asp-Ser, and Asp-Arg.[3]
Troubleshooting Guide
Issue 1: Low final peptide yield with multiple unidentified impurities.
Q: My final peptide yield is significantly lower than expected, and the mass spectrometry analysis shows multiple peaks close to the expected mass. What could be the cause and how can I fix it?
A: This is a classic sign of significant aspartimide formation. The multiple peaks likely correspond to the desired peptide, the β-aspartyl isomer, and their racemized forms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield due to aspartimide formation.
Recommended Actions:
-
Modify Fmoc-Deprotection Conditions:
-
Add an Acidic Additive: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid (e.g., 1-5%) to your 20% piperidine in DMF solution can significantly suppress aspartimide formation by reducing the basicity of the cocktail.[1][5][6]
-
Use a Weaker Base: Replacing piperidine with a milder base like piperazine is also known to reduce the incidence of this side reaction.[1][5]
-
-
Employ Alternative Aspartic Acid Derivatives (for future syntheses):
-
Sterically Hindered Side-Chain Protection: For highly problematic sequences, consider replacing this compound with derivatives that have bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[3][7] These groups sterically hinder the intramolecular cyclization.
-
Backbone Protection: The most effective way to completely prevent aspartimide formation is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly susceptible Asp-Gly sequences.
-
Issue 2: Incomplete coupling of this compound.
Q: The Kaiser test remains positive after the coupling step with this compound. What should I do?
A: While this compound is highly reactive, incomplete coupling can still occur, especially with sterically hindered N-termini or in aggregating sequences.
Recommended Actions:
-
Extend Coupling Time: Increase the reaction time for the coupling step (e.g., from 1 hour to 2-4 hours).
-
Add a Catalyst: If not already in use, add an equimolar amount of HOBt relative to the this compound. HOBt can accelerate the coupling rate.
-
Perform a Double Coupling: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of this compound.
-
Check Reagents: Ensure that the solvent (DMF) is anhydrous and that the deprotection of the N-terminal Fmoc group of the growing peptide chain was complete before the coupling step.
Data Presentation
The following table summarizes the effectiveness of various strategies in reducing aspartimide formation compared to the standard use of Fmoc-Asp(OtBu)-OH with 20% piperidine in DMF.
| Strategy | Aspartic Acid Derivative | Deprotection Conditions | Reduction in Aspartimide Formation | Reference(s) |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 20% Piperidine / 0.1 M HOBt in DMF | Significant reduction | [1][5] |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 5% Piperazine / 1% DBU / 1% Formic Acid in DMF | Highly effective (97.6% desired peptide in a model sequence) | [6] |
| Alternative Protection | Fmoc-Asp(OMpe)-OH | Standard (20% Piperidine in DMF) | High | [3] |
| Alternative Protection | Fmoc-Asp(OBno)-OH | Standard (20% Piperidine in DMF) | Very High (almost undetectable for Asp-Asn/Arg sequences) | [3] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Standard (20% Piperidine in DMF) | Complete prevention for Asp-Gly sequences |
Experimental Protocols
Protocol 1: Standard Coupling with this compound
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of this compound relative to the resin loading in DMF.
-
(Optional but recommended) Add 3-5 equivalents of HOBt to the amino acid solution.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (beads are yellow/colorless), the coupling is complete. If positive (beads are blue), extend the coupling time or perform a double coupling.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Proceed to the next deprotection/coupling cycle.
Visualizations
Aspartimide Formation Pathway
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Asp(OtBu)-OPfp vs. HBTU/HOBt for Aspartic Acid Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of aspartic acid into synthetic peptides is a critical challenge. The inherent propensity of the aspartic acid side chain to form a succinimide ring (aspartimide) under the basic conditions of Fmoc deprotection can lead to a cascade of undesirable side products, including racemization and the formation of β-peptides. This guide provides an in-depth, objective comparison of two widely employed strategies for introducing Fmoc-Asp(OtBu)-OH: the use of a pre-activated pentafluorophenyl (OPfp) ester and in-situ activation with HBTU/HOBt.
Chemical Principles: A Tale of Two Activation Strategies
Fmoc-Asp(OtBu)-OPfp: The Pre-activated Approach
The use of this compound represents a strategy of employing a stable, pre-activated amino acid derivative. The pentafluorophenyl ester is a highly reactive leaving group due to the strong electron-withdrawing nature of the fluorine atoms. This high reactivity facilitates a rapid and efficient aminolysis reaction with the free N-terminal amine of the growing peptide chain, forming the desired peptide bond. The key advantage of this method is the elimination of the in-situ activation step, which can sometimes be a source of side reactions. These pre-activated esters are stable, crystalline solids that can be prepared in advance and stored, offering convenience and reproducibility.
HBTU/HOBt: In-Situ Activation
The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a cornerstone of modern solid-phase peptide synthesis (SPPS) for in-situ carboxyl group activation. In this method, the carboxylic acid of Fmoc-Asp(OtBu)-OH is activated directly in the reaction vessel prior to coupling. HBTU, an aminium salt, facilitates the formation of a highly reactive HOBt active ester. The presence of HOBt is crucial as it not only accelerates the reaction but, more importantly, acts as a racemization suppressant. By forming the HOBt ester, the risk of forming an oxazolone intermediate, which is a primary pathway for racemization, is significantly reduced.
Performance Comparison: Efficiency and Side Reactions
Table 1: Quantitative Data Comparison for Aspartic Acid Incorporation
| Parameter | This compound | HBTU/HOBt Activation of Fmoc-Asp(OtBu)-OH | Notes |
| Coupling Efficiency | Generally high, effective for sterically hindered couplings.[1] | High for most amino acids, with rapid reaction times.[1] | Efficiency for both methods is sequence-dependent. |
| Aspartimide Formation | Sequence-dependent, but the pre-activated nature can sometimes lead to faster coupling and potentially less exposure time to basic conditions that promote aspartimide formation. | The standard Fmoc-Asp(OtBu)-OH is prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2] Adding HOBt to the deprotection solution can significantly reduce this side reaction.[3] | The choice of a bulkier side-chain protecting group than OtBu, such as OMpe or OBno, is a more direct strategy to significantly reduce aspartimide formation with either coupling method.[3] |
| Racemization | The high reactivity of the OPfp ester generally minimizes racemization.[1] | HBTU/HOBt is a well-established combination for suppressing racemization.[4] However, some level of epimerization can still occur, particularly with sensitive amino acids.[4] | For histidine, another amino acid prone to racemization, HBTU activation can lead to moderate levels of D-isomer formation.[4] |
Experimental Protocols
Protocol 1: Coupling using this compound
This protocol outlines a general procedure for the manual solid-phase synthesis coupling of a pre-activated pentafluorophenyl ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. If desired, HOBt (3-5 equivalents) can be added to catalyze the reaction.[1]
-
Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[1]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a recoupling step may be necessary.[1]
Protocol 2: Coupling using HBTU/HOBt Activation
This protocol details the in-situ activation and coupling of Fmoc-Asp(OtBu)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4][5]
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[4]
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, a double coupling may be necessary.
Visualizing the Chemistry: Reaction Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general workflow for solid-phase peptide synthesis.
Caption: Reaction pathway for this compound coupling.
Caption: HBTU/HOBt in-situ activation and coupling mechanism.
Caption: A generalized workflow for Fmoc-based SPPS.
Conclusion and Recommendations
Both this compound and in-situ activation with HBTU/HOBt are effective and widely used methods for the incorporation of aspartic acid in solid-phase peptide synthesis. The choice between them depends on the specific requirements of the synthesis and the priorities of the researcher.
This compound is recommended when:
-
Convenience and reproducibility are paramount: The use of a stable, pre-activated building block simplifies the coupling protocol and can lead to more consistent results.
-
Minimizing in-situ side reactions is a priority: By eliminating the pre-activation step in the reaction vessel, the potential for side reactions associated with the activating agents themselves is avoided.
-
Coupling to a sterically hindered N-terminus is required: The high reactivity of the OPfp ester can be advantageous in driving difficult couplings to completion.
HBTU/HOBt activation is a suitable choice when:
-
Cost-effectiveness is a major consideration: In-situ activation is generally more economical than using pre-activated esters, especially for large-scale synthesis.
-
Flexibility is needed: This method allows for the use of the standard, readily available Fmoc-Asp(OtBu)-OH and the coupling conditions can be readily optimized.
-
A well-established and robust method is preferred: The HBTU/HOBt coupling chemistry is extensively documented and has a long track record of success in peptide synthesis.
Ultimately, for sequences highly prone to aspartimide formation, the most effective strategy is not solely the choice of activation method, but rather the use of a more sterically hindered side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. These alternative protecting groups provide a more robust solution to this persistent challenge in peptide synthesis. Researchers should carefully consider the sequence of their target peptide and weigh the advantages and disadvantages of each approach to make an informed decision that will lead to the successful synthesis of their desired product.
References
A Comparative Guide to Fmoc-Asp(OtBu)-OPfp and Other Activated Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of amino acid activation method is a critical determinant of peptide purity, yield, and stereochemical integrity. This guide provides an objective comparison between the use of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Asp(OtBu)-OPfp , and other common activation strategies, primarily the in situ formation of active esters using onium/uronium salt-based coupling reagents like HATU, HBTU, and COMU.
While direct, side-by-side quantitative comparisons in the literature are limited, this guide synthesizes available data on coupling efficiency, racemization, and the critical side reaction of aspartimide formation associated with aspartic acid residues. We also provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Performance Comparison of Activated Esters
The activation of the carboxylic acid of an incoming Fmoc-amino acid is a pivotal step in forming a peptide bond. The two primary strategies involve:
-
Pre-activated Esters: Using stable, isolable active esters like this compound. These are added directly to the deprotected N-terminus of the growing peptide chain.
-
In situ Activation: Mixing the Fmoc-amino acid with a coupling reagent (e.g., HATU, HCTU) and a base immediately before or during the coupling reaction to form a highly reactive ester species directly in the reaction vessel.
Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group, which facilitates nucleophilic attack by the amine.[1] They are stable, crystalline solids that offer convenience and avoid potential side reactions associated with some in situ coupling reagents.[2] However, evidence suggests that for sterically hindered couplings, their performance may be surpassed by modern onium salt reagents.
Data Presentation
The following tables summarize quantitative data collated from various studies to provide a representative overview of the performance of different activation methods.
Table 1: Comparative Purity of Crude Peptides with Various In Situ Coupling Reagents
This table showcases the crude peptide purity achieved using different onium/uronium salt activators for two model peptides. This data highlights the high efficiency of modern in situ reagents. While direct data for this compound is not available in this comparative context, its performance is generally considered robust for standard couplings but may be lower for sterically hindered sequences.[3][4]
| Coupling Reagent | Model Peptide: 65-74ACP (%) (2 x 2 min coupling) | Model Peptide: GHRP-6 (%) (2 x 1 min coupling) |
| HATU | 83.63 | 89.01 |
| HCTU | 81.65 | 89.15 |
| COMU | 79.00 (manual synthesis) | 90.84 |
| HBTU | Not Reported | 88.23 |
| PyBOP | Not Reported | 78.52 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[3][4]
Table 2: Racemization Levels of Cysteine with Different Activation Methods
Racemization is a critical side reaction that compromises the stereochemical purity of the final peptide. The use of pre-formed Fmoc-Cys(Thp)-OPfp esters or in situ activation with DIPCDI/Oxyma under neutral conditions results in significantly lower racemization compared to base-mediated methods. While specific data for Aspartic acid is limited, this provides a strong indication of the low-racemization potential of the OPfp ester approach.
| Fmoc-Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 |
Data from a study on Fmoc SPPS of Cysteine-containing peptides.
Table 3: Aspartimide Formation in a Model Peptide (VKDGYI) with Different Asp Side-Chain Protecting Groups
Aspartimide formation is a major challenge when incorporating Aspartic acid, leading to impurities that are difficult to separate. This side reaction is highly dependent on the steric bulk of the side-chain protecting group. The data below shows that using bulkier ester groups like 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno) dramatically reduces aspartimide formation compared to the standard tert-butyl (OtBu) group. This indicates that the choice of side-chain protection is a more dominant factor in controlling this side reaction than the method of carboxyl group activation.
| Asp Protecting Group | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 56.5 | 43.5 | 11.2 |
| Fmoc-Asp(OMpe)-OH | 85.0 | 15.0 | 4.0 |
| Fmoc-Asp(OBno)-OH | 99.0 | 1.0 | 0.4 |
Data from a study treating peptidyl resins with 20% piperidine/DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
To facilitate direct comparison, the following protocols outline the synthesis of a model peptide susceptible to aspartimide formation, H-Val-Lys-Asp-Gly-Tyr-Ile-OH , and the subsequent analysis of purity, aspartimide content, and racemization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Model Peptide
This protocol describes a standard manual Fmoc-SPPS procedure.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH)
-
This compound
-
Coupling reagents (e.g., HATU) and additives (e.g., HOBt)
-
Bases: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Amino Acid Coupling: Perform the coupling for each amino acid sequentially from the C-terminus (Ile) to the N-terminus (Val). For the critical Aspartic acid coupling, use one of the following methods:
-
Method A: this compound Ester Coupling a. Dissolve this compound (3 equivalents relative to resin loading) and HOBt (1 equivalent) in DMF. b. Add the solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours. d. After coupling, drain the solution and wash the resin with DMF (5 times).
-
Method B: In situ Activation with HATU a. In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF. b. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated mixture to the deprotected peptide-resin. d. Agitate the mixture at room temperature for 30-60 minutes. e. After coupling, drain the solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2-4 for all amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Drying: Wash the peptide pellet with cold diethyl ether twice more and dry the crude peptide under vacuum.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
This protocol is for determining the purity of the crude peptide and quantifying aspartimide-related byproducts.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: 5% to 65% B over 30 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the target peptide. Aspartimide and related impurities typically elute as distinct peaks near the main product peak.[5] Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Protocol 3: Racemization Analysis by Chiral Amino Acid Analysis
This protocol determines the percentage of D-Asp formed during the synthesis.
Procedure:
-
Peptide Hydrolysis: Place a known amount of purified peptide into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the HCl. The resulting free amino acids are then derivatized. A common method is to react the hydrolysate with o-phthaldialdehyde and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric derivatives.
-
HPLC Analysis:
-
Separate the diastereomeric derivatives on a standard C18 column using a fluorescence detector.
-
The L-Asp and D-Asp derivatives will have different retention times, allowing for their separation and quantification.[6]
-
-
Quantification: Calculate the percentage of racemization using the following formula:
-
% Racemization = [Peak Area of D-Asp / (Peak Area of D-Asp + Peak Area of L-Asp)] x 100
-
Visualizations
Amino Acid Activation and Coupling Workflow
Caption: Workflow for coupling Fmoc-Asp(OtBu) via pre-activated OPfp ester vs. in situ activation.
Key Chemical Pathways in Aspartic Acid Coupling
Caption: Desired coupling pathway versus the aspartimide side reaction pathway for Asp residues.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)-OPfp
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is paramount for reliable experimental outcomes and therapeutic safety. The incorporation of amino acids with reactive side chains, such as aspartic acid, presents unique challenges during solid-phase peptide synthesis (SPPS). The use of Fmoc-Asp(OtBu)-OH, where the side chain is protected by a tert-butyl group, is a common strategy to prevent side reactions. One method of incorporating this amino acid is through its pre-activated pentafluorophenyl (PFP) ester, Fmoc-Asp(OtBu)-OPfp. This guide provides an objective comparison of the purity of peptides synthesized using this method against other common coupling strategies, supported by experimental data and detailed protocols.
A primary challenge during the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. This side reaction is particularly prevalent during the piperidine-mediated cleavage of the Fmoc protecting group and can lead to a mixture of impurities, including α- and β-peptides and their epimers, which are often difficult to separate by HPLC. The choice of coupling strategy for the Asp residue can significantly influence the extent of aspartimide formation and, consequently, the purity of the final crude peptide.
Comparative Purity Analysis
While direct head-to-head comparisons of this compound with all other coupling reagents for the same peptide sequence are not extensively documented in publicly available literature, we can infer performance by comparing different strategies aimed at minimizing aspartimide formation. The following table summarizes data from a study comparing different side-chain protecting groups for Asp in a model peptide sequence known to be prone to this side reaction. This provides a quantitative insight into how modifying the Asp building block can impact purity.
Table 1: Comparison of Aspartimide-Related Impurities with Different Asp Protecting Groups
| Aspartic Acid Derivative | Peptide Sequence | Treatment Conditions | Total Aspartimide-Related Impurities (%) | D-Aspartate Content (%) |
| Fmoc-Asp(OtBu)-OH | Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | 20% Piperidine in DMF, 200 min | 55 | 16.2 |
| Fmoc-Asp(OMpe)-OH | Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | 20% Piperidine in DMF, 200 min | 26 | 7.9 |
| Fmoc-Asp(OBno)-OH | Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | 20% Piperidine in DMF, 200 min | 10 | 0.9 |
Data synthesized from a comparative study on aspartimide formation. The 200-minute treatment with 20% piperidine simulates the cumulative exposure during a lengthy peptide synthesis.
The use of this compound represents a strategy of using a pre-activated amino acid derivative. PFP esters are known for their high reactivity and stability, allowing for efficient coupling.[1] This can be advantageous in minimizing the coupling time and potentially reducing side reactions that may occur during prolonged activation. However, the primary factor influencing purity in Asp-containing peptides remains the base-catalyzed aspartimide formation during Fmoc deprotection.[2]
In-situ coupling reagents like HATU, HBTU, and DIC/Oxyma are also widely used.[3] These reagents activate the free carboxylic acid of Fmoc-Asp(OtBu)-OH directly in the reaction vessel. While highly efficient, the presence of base (e.g., DIEA) required for these couplings can also contribute to side reactions if not carefully controlled. The choice between a pre-activated ester like this compound and in-situ activation often depends on the specific peptide sequence, the scale of the synthesis, and laboratory preference. For "difficult" sequences prone to aggregation, the high reactivity of OPfp esters can be beneficial.
Experimental Protocols
Below are detailed protocols for solid-phase peptide synthesis incorporating an Asp(OtBu) residue and the subsequent HPLC analysis for purity assessment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by isopropanol (IPA) (2-3 times) and again with DMF (3-5 times) to remove residual piperidine.
-
Coupling of this compound:
-
Dissolve this compound (1.5 to 2.0 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Optionally, add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.0 equivalent) to scavenge any residual acid and accelerate the reaction, though OPfp esters can couple effectively without a base.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. For other amino acids, standard in-situ coupling reagents like HBTU/DIEA or DIC/Oxyma can be used.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Treat the dried peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Lyophilize the crude peptide from a water/acetonitrile mixture.
-
Protocol 2: HPLC Purity Analysis
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically Mobile Phase A (see below), to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material.
-
-
HPLC System and Column:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 column is most common for peptide analysis (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[5]
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Detection Wavelength: 214 nm or 220 nm for the peptide backbone.[5]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
-
Gradient: A typical gradient for a 30-minute run is as follows:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 45 | 55 |
| 26 | 5 | 95 |
| 30 | 5 | 95 |
This gradient should be optimized for the specific peptide being analyzed.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total area of all integrated peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Mandatory Visualization
Caption: Workflow from peptide synthesis to HPLC purity analysis.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. This compound | CAS#:86061-01-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OPfp vs. In Situ Activation
In the intricate world of solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high yields and purities of the target peptide. The choice of coupling strategy, particularly for challenging amino acids like aspartic acid, can significantly impact the success of a synthesis. This guide provides an objective comparison between two prevalent methodologies: the use of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Asp(OtBu)-OPfp, and the more common approach of in situ activation.
This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance, protocols, and underlying mechanisms of each method, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two approaches lies in the timing and method of carboxyl group activation for the incoming Fmoc-amino acid.
This compound: The Pre-activated Approach
This compound is an "active ester." The carboxylic acid of the Fmoc-Asp(OtBu)-OH is pre-activated by forming an ester with pentafluorophenol. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This method simplifies the coupling step as no additional activating reagents are required in the reaction vessel.
Caption: Workflow for pre-activated this compound.
In Situ Activation: On-the-Fly Activation
In situ activation involves the use of a coupling reagent (e.g., HBTU, HATU, HCTU, PyBOP) which is added to the reaction vessel along with the Fmoc-amino acid and a base (typically DIPEA or NMM). The coupling reagent rapidly converts the carboxylic acid of the Fmoc-amino acid into a highly reactive intermediate, such as an OBt or OAt active ester, which then readily reacts with the N-terminal amine of the peptide-resin.
Caption: Workflow for in situ activation methods.
Performance Comparison: The Data Speak
While direct comparative studies between this compound and the full gamut of modern in situ reagents are limited, performance can be assessed from various studies.
Coupling Efficiency and Speed
Pentafluorophenyl esters are known for their high reactivity, leading to rapid coupling times, often completing within 30-60 minutes. Microwave-assisted couplings with Fmoc-amino acid Pfp esters have been reported to be complete in as little as 30-45 seconds.
In situ reagents are also designed for speed and efficiency. Modern reagents like HATU and HCTU are highly effective, with coupling times often set to 5 minutes or less in automated synthesizers. Comparative studies have shown that HATU and HCTU can produce peptides of very similar and high purity even with short coupling times.
Table 1: Crude Peptide Purity (%) with Various In Situ Coupling Reagents
| Coupling Reagent | Model Peptide: 65-74ACP (Standard) | Model Peptide: A-beta Amyloid 1-42 (Challenging) |
| 2 x 1 min Coupling | 2 x 20 min Coupling | |
| HCTU | 88.29 | 92.11 |
| HATU | 89.63 | 91.23 |
| PyBOP | - | 78.54 |
| HBTU | - | - |
| Data adapted from studies on fast peptide synthesis. Higher percentages indicate greater purity of the crude product. |
Aspartimide Formation: A Critical Hurdle
Aspartimide formation is a significant side reaction associated with aspartic acid residues, particularly when followed by glycine, asparagine, or serine. This side reaction is base-catalyzed and occurs during the piperidine-mediated Fmoc deprotection step. It can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.
The use of the standard Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation. While using the pre-activated this compound does not inherently prevent this side reaction (as it occurs during deprotection, not coupling), the choice of coupling strategy can have indirect effects. In situ activation methods, especially those using excess base, can potentially leave residual base in the system, which might exacerbate aspartimide formation in subsequent deprotection steps.
The primary strategies to mitigate aspartimide formation involve modifying the side-chain protecting group of the aspartic acid. Using bulkier protecting groups like O-Mpe (3-methyl-3-pentyl) or O-Bno (5-n-butyl-5-nonyl) has been shown to significantly reduce this side reaction compared to the standard OtBu group.
Table 2: Effect of Asp Side-Chain Protection on Aspartimide Formation
| Aspartic Acid Derivative | % Aspartimide Formation (in VKDGYI model peptide) |
| Fmoc-Asp(OtBu)-OH | High |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced |
| Fmoc-Asp(OBno)-OH | Almost Undetectable |
| Qualitative and quantitative data synthesized from multiple sources. |
Another effective strategy is the addition of an acidic modifier, such as 0.1 M HOBt or Oxyma Pure, to the piperidine deprotection solution.
Experimental Protocols
Below are generalized protocols for solid-phase peptide synthesis (SPPS) using both methods. These should be optimized based on the specific peptide sequence and synthesis platform.
Protocol 1: Coupling with this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
For potentially difficult couplings, 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the solution to enhance the reaction.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: In Situ Activation and Coupling (using HATU)
This protocol outlines a single coupling cycle using HATU as the in situ activating reagent.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents), HATU (3-5 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 5-30 minutes at room temperature.
-
-
Washing and Monitoring: Follow steps 5-6 from Protocol 1.
Advantages and Disadvantages
Table 3: Summary of Advantages and Disadvantages
| Feature | This compound (Pre-activated) | In Situ Activation Methods |
| Convenience | High: No need to handle separate, often hazardous, coupling reagents. | Moderate: Requires handling of coupling reagents and bases. |
| Coupling Speed | Very Fast: Highly reactive ester. | Very Fast: Modern reagents are designed for rapid couplings. |
| Side Reactions | Avoids contact of the peptide with activating reagents, potentially reducing side reactions like guanidinylation (seen with some uronium salts). | Risk of side reactions from the coupling reagents themselves (e.g., guanidinylation with HBTU/HATU if used in excess). |
| Cost | Can be more expensive per amino acid unit. | Coupling reagents add to the overall cost, but the base amino acids are cheaper. Reagents like HCTU are more cost-effective alternatives to HATU. |
| Flexibility | Less flexible; the activating group is fixed. | Highly flexible; the choice of coupling reagent can be tailored to the specific needs of the coupling step (e.g., using stronger reagents for sterically hindered amino acids). |
| Aspartimide Risk | Does not prevent aspartimide formation during deprotection. | Does not prevent aspartimide formation during deprotection. Residual base could potentially worsen the issue. |
Conclusion and Recommendations
Both this compound and in situ activation methods are powerful tools for peptide synthesis, each with its own set of advantages and disadvantages.
Choose this compound when:
-
Simplicity and convenience are a priority.
-
You want to avoid handling additional coupling reagents.
-
You are concerned about potential side reactions from the activating agents themselves.
Choose in situ activation methods when:
-
Cost is a major consideration, as the base Fmoc-amino acids are less expensive.
-
You require the flexibility to use different coupling reagents for different coupling steps within the same synthesis.
-
You are performing a synthesis where the high reactivity of reagents like HATU or COMU is necessary for a particularly difficult coupling.
For the critical issue of aspartimide formation , neither method using the standard OtBu protecting group offers a direct solution. The most effective strategies involve either:
-
Replacing Fmoc-Asp(OtBu)-OH/OPfp with a derivative containing a bulkier side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH).
-
Modifying the Fmoc-deprotection conditions by adding an acidic additive like HOBt or Oxyma Pure to the piperidine solution.
Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, budgetary constraints, and the available instrumentation. For routine synthesis, modern in situ activation reagents like HCTU and HATU offer an excellent balance of speed, efficiency, and cost-effectiveness. However, for specific applications where convenience and the avoidance of coupling reagent-related side reactions are paramount, pre-activated esters like this compound remain a valuable option.
A Comparative Guide to Protecting Groups for the Aspartic Acid Side Chain in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of aspartic acid is a critical determinant in the successful synthesis of peptides. An ideal protecting group must remain stable throughout the iterative cycles of peptide chain elongation and be readily removable under specific conditions without compromising the integrity of the final peptide. A primary challenge associated with aspartic acid residues is the base-catalyzed formation of aspartimide, a side reaction that can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[1][2] This guide provides an objective comparison of commonly employed protecting groups for the β-carboxylic acid of aspartic acid, supported by experimental data to facilitate an informed selection process.
Performance Comparison of Aspartic Acid Side-Chain Protecting Groups
The following table summarizes the performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.[3] The data, compiled from multiple studies, represents typical values under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions with piperidine-based deprotection.[3]
| Protecting Group | Structure | Deprotection Conditions | Purity of Desired Peptide (%) | Aspartimide Formation (%) | D-Asp Isomer (%) | Advantages | Disadvantages & Side Reactions |
| O-tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[4] | 2.1 | 79.5 | 18.4 | Commonly used, compatible with standard Fmoc/tBu strategy.[5] | Highly prone to aspartimide formation, especially in Asp-Gly sequences.[5] |
| O-Benzyl (OBzl) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HF)[4] | - | - | - | Orthogonal to Fmoc/tBu and Boc strategies; stable to both acidic and basic conditions used in standard SPPS.[4] | Requires a metal catalyst for hydrogenolysis which may need removal. Can be sensitive to sulfur-containing residues.[4] Can still form aspartimides under acidic cleavage conditions.[4] |
| O-Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[6] | - | Moderate | - | Orthogonal to both acid- and base-labile protecting groups, allowing for selective deprotection.[6] | Requires a separate palladium-catalyzed deprotection step. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Strong acid (e.g., TFA)[4][7] | 15.6 | 70.3 | 14.1 | Increased steric hindrance reduces aspartimide formation compared to OtBu.[4][7] | More expensive than OtBu; does not completely eliminate aspartimide formation.[4] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | Strong acid (e.g., TFA)[4] | 74.2 | 1.1 | 1.8 | Extremely effective at minimizing aspartimide by-products, even in difficult sequences.[2][4] | Higher cost and molecular weight.[4] |
| Cyanosulfurylide (CSY) | Ylide | Electrophilic halogenating agents (e.g., N-chlorosuccinimide)[8][9] | High | ~0 | ~0 | Completely suppresses aspartimide formation; improves solubility.[8][9] | Requires a separate, non-standard deprotection step; incompatible with methionine and free cysteine.[4] |
| Backbone Protection (Dmb-Gly) | Dipeptide with N-(2,4-dimethoxybenzyl) on Gly | Strong acid (e.g., TFA) during final cleavage[8] | High | ~0 | ~0 | Completely prevents base-catalyzed aspartimide formation.[8] | Requires the use of a pre-formed dipeptide, which may not be commercially available for all desired sequences. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protecting group strategies. Below are general protocols for Fmoc-based solid-phase peptide synthesis (SPPS).
General Fmoc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.[4]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[10] For sequences prone to aspartimide formation, a deprotection solution containing an acidic additive like 0.1 M HOBt can be used.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.[10]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Cleavage and Deprotection Protocols
For Acid-Labile Protecting Groups (OtBu, OMpe, OBno):
-
Reagent: A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger for the carbocations generated during deprotection.[4]
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]
-
Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
For Benzyl (OBzl) Protecting Group:
-
Catalytic Hydrogenolysis:
-
Suspend the protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by HPLC or TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.[11]
-
-
Strong Acid Cleavage (HF): This method requires specialized equipment due to the hazardous nature of hydrogen fluoride. The procedure is typically performed at 0°C for 1 hour in the presence of scavengers like anisole.[4]
For Allyl (OAll) Protecting Group:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents) and a scavenger such as phenylsilane or morpholine in DCM.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Wash the resin extensively with DCM and DMF.
For Cyanosulfurylide (CSY) Protecting Group:
-
Deprotection is typically performed in solution after cleavage from the resin.[8]
-
Procedure:
-
Dissolve the crude peptide containing the Asp(CSY) residue in an aqueous buffer.
-
Add an electrophilic halogenating agent such as N-chlorosuccinimide (NCS).[8][9]
-
Stir the reaction at room temperature until deprotection is complete, as monitored by HPLC.
-
Purify the deprotected peptide by preparative HPLC.
-
Visualization of Key Concepts
Caption: General structure of an N-α-Fmoc protected aspartic acid with a side-chain protecting group (R).
Caption: Decision workflow for selecting an aspartic acid side-chain protecting group.
Caption: Pathway of aspartimide formation and subsequent side reactions during Fmoc-SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Ensuring Peptide Sequence Integrity: A Focus on Fmoc-Asp(OtBu)-OPfp
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide sequence is paramount. Even minor impurities or modifications can significantly alter biological activity and lead to misleading experimental results. This guide provides an objective comparison of methodologies for validating peptide sequence integrity, with a specific focus on the performance of Fmoc-Asp(OtBu)-OPfp (N-α-9-fluorenylmethoxycarbonyl-L-aspartic acid(β-t-butyl ester) pentafluorophenyl ester) against other common strategies in solid-phase peptide synthesis (SPPS).
The Critical Role of Aspartic Acid Activation in Peptide Synthesis
Aspartic acid, with its side-chain carboxyl group, presents a unique challenge in Fmoc-SPPS. Inefficient or inappropriate activation can lead to side reactions, most notably aspartimide formation. This intramolecular cyclization results in a loss of the desired peptide sequence and the formation of difficult-to-remove impurities, including α- and β-peptides and their racemized forms.[1] The choice of both the side-chain protecting group and the activation method for the α-carboxyl group is therefore critical for maintaining sequence fidelity.
This compound is a pre-activated ester of aspartic acid, where the pentafluorophenyl (Pfp) group serves as a highly reactive leaving group, facilitating efficient amide bond formation.[2] This approach offers the convenience of using a stable, crystalline solid, obviating the need for in-situ activation reagents that can sometimes introduce their own side reactions.[2]
Performance Comparison of Aspartic Acid Incorporation Strategies
The selection of an appropriate strategy for incorporating aspartic acid residues involves a trade-off between reaction efficiency, suppression of side reactions, and cost. While comprehensive quantitative data comparing all methods across a standardized peptide sequence is scarce in publicly available literature, we can summarize the performance based on established chemical principles and reported outcomes.
| Strategy | Activation Method | Key Advantages | Potential Disadvantages | Reported Aspartimide Formation |
| This compound | Pre-activated Pentafluorophenyl Ester | High reactivity, rapid coupling, stable solid reagent, minimizes racemization.[2] | Higher cost compared to in-situ methods. | Sequence-dependent, can still occur under basic conditions. |
| Fmoc-Asp(OtBu)-OH + HBTU/HATU | In-situ Uronium/Aminium Salt Activation | Widely used, high coupling efficiency.[3] | Potential for guanidinylation of the N-terminus. | Significant, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] |
| Fmoc-Asp(OtBu)-OH + DIC/Oxyma | In-situ Carbodiimide Activation | Cost-effective, byproducts are generally soluble. | Can be slower than uronium/aminium salt methods. | Can be significant, but the addition of Oxyma can help suppress it.[4] |
| Fmoc-Asp(OMpe)-OH | In-situ Activation (e.g., HBTU) | Sterically hindered Mpe group reduces aspartimide formation. | May require longer coupling times or more reactive coupling reagents. | Lower than Fmoc-Asp(OtBu)-OH. |
| Fmoc-Asp(OBno)-OH | In-situ Activation (e.g., HBTU) | The bulky Bno group provides excellent protection against aspartimide formation. | Higher cost of the specialized amino acid derivative. | Almost undetectable in some problematic sequences. |
Data adapted from studies on base-induced side reactions and comparative studies on protecting groups.[1]
Experimental Protocols for Validation of Peptide Sequence Integrity
To ensure the fidelity of a synthesized peptide, a multi-pronged analytical approach is essential. The two cornerstones of peptide analysis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines the general procedure for determining the purity of a crude peptide sample.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water with a small amount of ACN or DMF) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject 10-20 µL of the prepared peptide sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry for Identity Confirmation
This protocol describes the use of mass spectrometry to verify the molecular weight of the synthesized peptide.
Materials:
-
Purified peptide sample (from HPLC or crude)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the experimental molecular weight from the obtained mass-to-charge (m/z) ratios.
-
Compare the experimental molecular weight with the theoretical molecular weight of the target peptide sequence. A close match confirms the identity of the peptide.[6]
-
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved in validating peptide sequence integrity, the following diagrams are provided.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the validation of peptide sequence integrity.
Caption: Chemical pathway of aspartimide formation.
Conclusion
The validation of peptide sequence integrity is a critical aspect of peptide-based research and development. While this compound offers a highly efficient method for the incorporation of aspartic acid, a thorough understanding of potential side reactions, such as aspartimide formation, is crucial. The choice of synthetic strategy should be made in consideration of the specific peptide sequence and the desired level of purity. Regardless of the synthetic route, rigorous analysis by RP-HPLC and mass spectrometry is indispensable to confirm the purity and identity of the final peptide product, ensuring the reliability and reproducibility of subsequent scientific investigations.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
The Strategic Calculus of Speed and Cost: A Cost-Benefit Analysis of Fmoc-Asp(OtBu)-OPfp in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis campaigns, the choice of coupling strategy for incorporating aspartic acid is a critical decision point, balancing the upfront cost of reagents against the downstream expenses of purification and the risk of impurity-related batch failure. This guide provides a comprehensive cost-benefit analysis of using pre-activated Fmoc-L-Asp(OtBu)-OPfp (pentafluorophenyl ester) versus the more traditional in-situ activation of Fmoc-L-Asp(OtBu)-OH with common coupling reagents.
The incorporation of aspartic acid is notoriously challenging due to the propensity for aspartimide formation, a side reaction that leads to hard-to-separate impurities and potential racemization. While in-situ coupling reagents like HBTU, HATU, and PyBOP have become workhorses in solid-phase peptide synthesis (SPPS), the use of pre-activated esters such as Fmoc-Asp(OtBu)-OPfp offers a compelling alternative, particularly as production scales increase. This analysis weighs the performance characteristics, economic implications, and operational efficiencies of these two approaches.
Performance Comparison: Pre-activation vs. In-Situ Activation
The primary advantage of using this compound lies in its high reactivity and the stability of the pre-activated ester. This translates to rapid and efficient coupling reactions, which can be particularly beneficial for large-scale manufacturing where time is a significant cost factor. In contrast, in-situ activation methods require a separate activation step within the synthesis cycle, which can introduce variability and the potential for side reactions involving the coupling reagents themselves.
| Feature | This compound | In-Situ Activation (e.g., HBTU, HATU, PyBOP) | Analysis |
| Coupling Speed | Very Fast | Fast to Very Fast | PFP esters are among the most reactive activated esters, potentially reducing overall cycle times in large-scale automated synthesis. |
| Coupling Efficiency | High | High to Very High | While modern uronium/phosphonium reagents are highly efficient, pre-activated esters can offer more consistent and complete couplings, especially for difficult sequences. |
| Side Reactions | Minimized | Potential for side reactions from coupling agent byproducts (e.g., guanidinylation with HBTU). | Using a pre-activated ester avoids exposing the growing peptide chain to excess coupling reagents and their byproducts. |
| Racemization | Low | Low to Moderate (sequence and reagent dependent) | PFP esters are known to suppress racemization. The level of racemization with in-situ methods can vary depending on the chosen reagent and conditions. |
| Aspartimide Formation | Still a risk | A significant risk, especially with Asp-Gly or Asp-Ser sequences. | While the OtBu protecting group provides some steric hindrance, the risk of aspartimide formation is inherent to the aspartic acid residue itself and is influenced by the basicity of the reaction conditions and the subsequent Fmoc deprotection steps. |
| Handling & Stability | Stable, crystalline solid | Reagents can be moisture-sensitive | Pre-activated esters can be pre-weighed and are generally stable, offering operational convenience in a manufacturing setting. |
Cost-Benefit Analysis: A Tale of Two Strategies
The economic evaluation of using this compound hinges on a trade-off between the higher initial cost of the pre-activated amino acid derivative and the potential for savings in other areas of the manufacturing process.
Upfront Reagent Costs
An analysis of bulk pricing from various chemical suppliers reveals a clear difference in the initial investment required for each strategy.
| Reagent | Typical Price per Gram (Bulk) |
| This compound | $10.52 - $39.00 |
| Fmoc-Asp(OtBu)-OH | $1.16 - $9.28 |
| HBTU | $0.80 - $4.43 |
| HATU | $2.59 - $16.30 |
| PyBOP | $0.74 - $8.00 |
| DIC | ~$0.85 (per 100ml) |
| Oxyma Pure | $0.45 - $2.68 |
Note: Prices are approximate and based on publicly available data for bulk quantities from various suppliers. Actual costs may vary.
As the table illustrates, the cost of this compound is significantly higher than that of the unactivated Fmoc-Asp(OtBu)-OH. When factoring in the cost of the in-situ coupling reagent and activator (e.g., HBTU and a base), the pre-activated ester approach still represents a greater upfront expenditure on raw materials.
Downstream Cost Savings and Benefits
The justification for the higher initial cost of this compound emerges when considering the entire production workflow:
-
Reduced Synthesis Time: Faster coupling cycles can lead to increased throughput on expensive synthesis equipment, a critical factor in large-scale manufacturing.
-
Improved Crude Purity: By minimizing side reactions associated with in-situ coupling agents, the crude peptide is often of higher purity. This can significantly reduce the time and resources required for downstream purification via high-performance liquid chromatography (HPLC).
-
Lower Solvent Consumption: More efficient purification translates to a reduction in the large volumes of expensive and environmentally impactful solvents required for HPLC.
-
Increased Overall Yield: A cleaner crude product often leads to a higher recovery of the final, pure peptide, improving the overall process yield and reducing the cost per gram of the active pharmaceutical ingredient (API).
-
Process Robustness and Reproducibility: The use of a stable, pre-activated building block can lead to greater batch-to-batch consistency, a crucial aspect of pharmaceutical manufacturing.
Experimental Protocols
Below are representative protocols for the incorporation of Fmoc-Asp(OtBu) using both the pre-activated ester and a common in-situ activation method.
Protocol 1: Coupling with this compound
This protocol outlines a typical coupling cycle using the pre-activated pentafluorophenyl ester in solid-phase peptide synthesis.
1. Deprotection:
- The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
- The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
2. Coupling:
- A solution of this compound (1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.
- This solution is added to the deprotected resin.
- The coupling reaction is allowed to proceed for 30-60 minutes at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
3. Washing:
- Following the coupling reaction, the resin is drained and washed extensively with DMF to remove any unreacted amino acid and byproducts.
Protocol 2: In-Situ Coupling with Fmoc-Asp(OtBu)-OH and HBTU
This protocol describes a standard in-situ activation and coupling procedure using HBTU.
1. Deprotection:
- The N-terminal Fmoc group is removed as described in Protocol 1.
2. Activation and Coupling:
- In a separate vessel, Fmoc-Asp(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) are dissolved in DMF.
- This activation mixture is allowed to pre-activate for a few minutes before being added to the deprotected resin.
- The coupling reaction proceeds for 45-90 minutes at room temperature. Reaction completion is monitored as in Protocol 1.
3. Washing:
- The resin is drained and washed thoroughly with DMF to remove excess reagents and byproducts, including the tetramethylurea formed from HBTU.
Visualizing the Workflow and Rationale
To better illustrate the decision-making process and the chemical steps involved, the following diagrams are provided.
A Researcher's Guide to Optimizing Aspartic Acid Incorporation in Fmoc SPPS: A Performance Review of Fmoc-Asp(OtBu)-OPfp and Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents a significant challenge. The commonly used building block, Fmoc-Asp(OtBu)-OH, is susceptible to side reactions, primarily aspartimide formation, which can lead to impurities that are difficult to remove, ultimately impacting the yield and purity of the final peptide. This guide provides an objective comparison of the performance of pre-activated Fmoc-Asp(OtBu)-OPfp with other strategies aimed at mitigating these challenges, supported by published experimental data.
The primary issue during the incorporation of aspartic acid in Fmoc-based SPPS is the base-catalyzed intramolecular cyclization of the aspartic acid residue. This is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal. The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic. This cyclization leads to the formation of a succinimide ring (aspartimide), which can subsequently undergo racemization and ring-opening to yield a mixture of α- and β-peptides.
Performance Comparison of Aspartic Acid Protection and Activation Strategies
To address the challenge of aspartimide formation and racemization, various strategies have been developed. These include the use of sterically hindered side-chain protecting groups, pre-activated amino acid derivatives like OPfp esters, and modifications to the synthesis protocol.
Pre-activated Esters: The Case for this compound
Pentafluorophenyl (Pfp) esters of Fmoc-amino acids are highly reactive, crystalline, and stable derivatives. Their use in SPPS offers a significant advantage in minimizing racemization. Because they are pre-activated, the coupling reaction can proceed without the need for in situ activating reagents that can promote epimerization, especially for sensitive amino acids. While direct quantitative head-to-head comparisons with other activation methods for Fmoc-Asp(OtBu)-OH are not extensively documented in single studies, the literature supports the use of OPfp esters as a robust method to reduce racemization during coupling.
Alternative Side-Chain Protecting Groups
A well-documented strategy to suppress aspartimide formation is the use of sterically bulkier side-chain protecting groups than the standard tert-butyl (OtBu) group. Research has shown that increasing the steric hindrance around the β-carboxyl group disfavors the intramolecular cyclization.
| Protecting Group Strategy | Key Advantages | Primary Disadvantages | Reference |
| Fmoc-Asp(OtBu)-OH | Standard, cost-effective, and widely available. | Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.[1][2] | [1][2] |
| Fmoc-Asp(OMpe)-OH | Offers better suppression of aspartimide formation compared to OtBu. | Higher cost than the standard OtBu derivative. | [3] |
| Fmoc-Asp(OEpe)-OH | Provides significant reduction in aspartimide formation. | Higher cost and less commonly available than OtBu. | [4] |
| Fmoc-Asp(OPhp)-OH | Excellent suppression of aspartimide formation due to increased steric bulk. | Higher cost. | [4] |
| Fmoc-Asp(OBno)-OH | Virtually eliminates aspartimide formation, even in challenging sequences.[3] | Highest cost among the bulky ester alternatives. | [3] |
Table 1: Comparison of Different Side-Chain Protecting Groups for Aspartic Acid in Fmoc-SPPS.
Quantitative Data from a Model Peptide Synthesis
The synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) is often used to evaluate the propensity for aspartimide formation. The following table summarizes the percentage of the desired product versus aspartimide-related by-products when using different side-chain protecting groups after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Aspartic Acid Derivative | Desired Peptide (%) | Aspartimide & Piperidide By-products (%) |
| Fmoc-Asp(OtBu)-OH | ~50% | ~50% |
| Fmoc-Asp(OMpe)-OH | ~75% | ~25% |
| Fmoc-Asp(OBno)-OH | >95% | <5% |
Table 2: Purity of Crude Scorpion Toxin II Model Peptide with Different Asp Protecting Groups. (Data extrapolated from UPLC profiles in published literature[3])
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for peptide synthesis focusing on the incorporation of aspartic acid.
Protocol 1: Standard Fmoc-SPPS using in situ Activation (HBTU/HOBt)
This protocol is a standard method for solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
Pre-activate a solution of Fmoc-Asp(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with N,N-diisopropylethylamine (DIPEA) (8 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Coupling with Pre-activated this compound
This protocol utilizes the pre-activated pentafluorophenyl ester to potentially reduce racemization.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and shake for 1-2 hours. The addition of HOBt can accelerate the coupling reaction.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing and Subsequent Steps: Follow steps 5-8 from Protocol 1 for the remainder of the synthesis.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can help visualize the complex processes in peptide synthesis.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation.
Conclusion
The choice of strategy for incorporating aspartic acid in Fmoc-SPPS is critical for achieving high purity and yield. While the standard Fmoc-Asp(OtBu)-OH is widely used, it carries a significant risk of aspartimide formation, particularly in challenging sequences. The use of pre-activated This compound is a valuable strategy to minimize racemization during the coupling step. For sequences highly prone to aspartimide formation, the use of sterically hindered side-chain protecting groups, such as Fmoc-Asp(OBno)-OH , has been demonstrated to be highly effective in suppressing this side reaction, leading to a significantly purer crude product. Researchers must weigh the benefits of reduced side reactions against the higher cost of these specialized reagents to select the optimal building block for their specific synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Asp(OtBu)-OPfp: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Fmoc-Asp(OtBu)-OPfp, a chemical compound widely used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures during handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C29H24F5NO6 | [1] |
| Molecular Weight | 577.5 g/mol | [2] |
| Storage Temperature | Below -20°C (-4°F) | [1] |
II. Pre-Disposal Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled and safe manner.
Engineering Controls:
-
Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, wear a suitable dust respirator. A self-contained breathing apparatus should be used to avoid inhalation of the product.
-
Body Protection: Wear a full suit and boots.
General Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Do not ingest.[1]
-
Keep away from heat and sources of ignition.[1]
-
Ground all equipment containing the material.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations. Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
-
This compound should be treated as a hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
Step 2: Waste Segregation
-
Segregate solid this compound waste from other laboratory waste streams to prevent inadvertent mixing with incompatible materials.
-
Store it separately from acids and bases.
Step 3: Containerization
-
Select an Appropriate Container:
-
Use a clean, dry, and leak-proof container made of a material compatible with the chemical. Plastic containers are generally preferred for solid chemical waste.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Collect the Waste:
-
For small spills or residual amounts, use appropriate tools to carefully place the solid material into the designated waste container.
-
For larger quantities, use a shovel to transfer the material into the waste container.[1]
-
Avoid generating dust during collection.
-
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include:
-
The full chemical name: This compound (do not use abbreviations).
-
The date when the first waste was added to the container (accumulation start date).
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
Step 5: Storage (in a Satellite Accumulation Area)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is a cool, well-ventilated space, away from heat and ignition sources.[1]
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Do not attempt to treat or dispose of the chemical waste through any other means.
IV. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Synthesis: A Guide to Handling Fmoc-Asp(OtBu)-OPfp
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the proper handling of reagents is paramount to ensuring both personal safety and experimental integrity. Fmoc-Asp(OtBu)-OPfp, a key building block in solid-phase peptide synthesis (SPPS), requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Hazard Information
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[2][4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.[1][2][4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound, from preparation to use, is critical. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.[1][6][7]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Eyeshields | Required for protection against dust particles and potential splashes. Should conform to EN166 or NIOSH standards.[4][6][8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides and reagents.[1][6][8] Always inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin.[1][6][8] |
| Respiratory Protection | Dust Respirator (e.g., N95) | Necessary when handling the lyophilized powder to prevent inhalation of fine particles.[1][8][9] |
| Workstation | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7] |
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling, ensure all required PPE is correctly worn. The work area, preferably within a chemical fume hood, should be clean and uncluttered.
-
Weighing : When weighing the powdered this compound, use anti-static techniques to minimize powder dispersion.[6]
-
Dissolution : Add the appropriate solvent to the solid in a closed container within the fume hood.
-
Use in Synthesis : Once in solution, the risks associated with inhalation of the powder are reduced. However, continue to handle the solution with the prescribed PPE to avoid skin and eye contact. The pentafluorophenyl (PFP) ester is highly reactive to promote efficient peptide bond formation, so care should be taken to avoid unintended reactions.[10][11]
-
Post-Handling : Thoroughly clean all equipment used. Wash hands after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Management Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weighing paper and pipette tips, in a designated, clearly labeled hazardous chemical waste container. |
| Liquid Waste | Separate organic and aqueous waste streams into appropriate, labeled containers.[6] Never dispose of peptide waste down the drain.[6] |
| Empty Containers | Rinse empty containers with a suitable solvent, and dispose of the rinsate as chemical waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated solid waste container. |
All waste disposal must adhere to institutional, local, and national chemical waste disposal regulations.[1][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. kilobio.com [kilobio.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biovera.com.au [biovera.com.au]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
